Pemigatinib
Description
Properties
IUPAC Name |
11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDMJFOHIXMBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027955 | |
| Record name | Pemigatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513857-77-6 | |
| Record name | Pemigatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513857776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pemigatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15102 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pemigatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEMIGATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6BX7BL23K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vitro Efficacy of Pemigatinib on Bladder Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemigatinib (INCB054828) is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1] Genetic alterations in FGFR genes, particularly FGFR3, are common drivers in bladder cancer, making it a promising therapeutic target.[2] This technical guide provides a comprehensive overview of the in vitro efficacy of this compound on bladder cancer cell lines, detailing its impact on cell viability, apoptosis, and cell cycle progression. The information herein is intended to support further research and drug development efforts in the field of bladder cancer therapeutics.
Core Efficacy Data
The in vitro effects of this compound have been evaluated in bladder cancer cell lines known to harbor FGFR3 alterations, such as RT-112 and RT-4, both of which have an FGFR3-TACC3 fusion.[3][4]
Cell Viability and Growth Inhibition
This compound demonstrates potent inhibition of cell growth in bladder cancer cell lines with FGFR3 fusions. The concentration required to inhibit growth by 50% (GI50) has been determined for the following cell lines:
| Cell Line | FGFR Alteration | Mean GI50 ± S.D. (nM) |
| RT-112 | FGFR3-TACC3 fusion | 7 ± 3 |
| RT-4 | FGFR3-TACC3 fusion | 12 |
| Table 1: Growth Inhibition (GI50) of this compound in Bladder Cancer Cell Lines.[3] |
In the RT-112 cell line, treatment with 100 nM this compound resulted in a significant reduction in cell viability. After 24 hours, viability was reduced by approximately 25%, and this effect was more pronounced after 48 hours, with a reduction of 40-60%.[5]
Cell Cycle Analysis
This compound has been shown to induce G1 phase cell cycle arrest in the RT-112 bladder cancer cell line. Treatment with 100 nM this compound led to a significant increase in the percentage of cells in the G1 phase after 48 hours.[5]
| Cell Line | Treatment | Time Point | % of Cells in G1 Phase (Approx.) |
| RT-112 | Untreated | 48h | ~55% |
| RT-112 | 100 nM this compound | 48h | ~65% |
| Table 2: Effect of this compound on Cell Cycle Progression in RT-112 Cells.[5] |
Apoptosis Induction
While this compound induces a strong cytostatic effect through cell cycle arrest, its induction of apoptosis in the RT-112 bladder cancer cell line was not significant at the tested concentrations and time points.[5] However, increased expression of calreticulin (CRT) was observed in RT-112 cells after 48 hours of treatment, which can be a marker of cellular stress.[5]
Signaling Pathways Affected by this compound
This compound exerts its effects by inhibiting the FGFR signaling cascade. Upon binding to FGFR, it blocks the phosphorylation of downstream signaling molecules, primarily impacting the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4] In the RT-112 bladder cancer cell line, this compound treatment has been shown to modulate AKT signaling.[5] In the RT-4 cell line, treatment with this compound strongly suppresses the phosphorylation of FRS2, a key substrate of FGFR, and the downstream effector ERK.[4]
References
- 1. INCB054828 (this compound), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INCB054828 (this compound), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. INCB054828 (this compound), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting FGFRs by this compound induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Pemigatinib (INCB054828): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Pemigatinib (trade name Pemazyre®, formerly INCB054828) is a potent and selective, ATP-competitive, small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This document provides a comprehensive technical overview of the discovery and development of this compound, with a focus on its mechanism of action, preclinical characterization, and clinical evaluation. Detailed experimental protocols for key assays are provided, along with a summary of critical quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this targeted therapeutic agent.
Introduction: Targeting the FGFR Pathway in Oncology
The fibroblast growth factor (FGF) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[1] The pathway is initiated by the binding of FGFs to FGFRs, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[1][2] Aberrant activation of the FGFR pathway, through gene fusions, rearrangements, amplifications, or activating mutations, has been identified as a key oncogenic driver in a variety of malignancies.[3][4] This has made the FGFR family an attractive target for the development of targeted cancer therapies.[4]
This compound was developed by Incyte Corporation as a selective inhibitor of FGFR1, 2, and 3, the isoforms most frequently implicated in cancer.[3][5] It received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[4][6] It is also approved for the treatment of relapsed or refractory myeloid/lymphoid neoplasms (MLNs) with FGFR1 rearrangement.[7]
Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor of the kinase activity of FGFR1, FGFR2, and FGFR3.[5] By binding to the ATP-binding pocket of these receptors, this compound prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling pathways that are essential for tumor cell growth and survival.[1][5] This targeted inhibition leads to decreased cell viability in cancer cell lines with constitutive FGFR activation.[2]
FGFR Signaling Pathway
The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention by this compound.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 5. clyte.tech [clyte.tech]
- 6. ch.promega.com [ch.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Pemigatinib in Myeloid/Lymphoid Neoplasms with FGFR1 Rearrangement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid/lymphoid neoplasms (MLNs) with fibroblast growth factor receptor 1 (FGFR1) rearrangement are a rare and aggressive group of hematologic malignancies.[1] These neoplasms are characterized by a diverse clinical presentation, ranging from myeloproliferative features to T-cell or B-cell lymphoma, and a high risk of transformation to acute leukemia.[1] The underlying molecular pathogenesis involves chromosomal translocations that create fusion genes involving FGFR1, leading to constitutive activation of the FGFR1 tyrosine kinase and aberrant downstream signaling, driving cell proliferation and survival.[2][3] Pemigatinib, a potent and selective inhibitor of FGFR1, 2, and 3, has emerged as a promising targeted therapy for this patient population.[4][5] This technical guide provides an in-depth overview of the role of this compound in the treatment of MLNs with FGFR1 rearrangement, with a focus on the pivotal clinical trial data, experimental protocols, and the molecular mechanism of action.
Mechanism of Action: Targeting the Aberrant FGFR1 Signaling Pathway
In normal physiology, FGFR signaling is tightly regulated and plays a crucial role in cell growth, differentiation, and survival.[2] However, in MLNs with FGFR1 rearrangement, the resulting fusion protein leads to ligand-independent dimerization and constitutive activation of the FGFR1 kinase domain.[2] This perpetual "on" state triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation and survival.[2][6]
This compound is a small molecule kinase inhibitor that functions by binding to the ATP-binding site of FGFR1, 2, and 3, preventing their phosphorylation and subsequent activation.[6] By inhibiting FGFR1 signaling, this compound effectively disrupts the downstream pathways that are essential for tumor cell growth and survival in these malignancies.[6]
References
- 1. FGFR1 fusion kinase regulation of MYC expression drives development of stem cell leukemia/lymphoma syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PEMAZYRE® (this compound) Mechanism of Action [hcp.pemazyre.com]
- 4. This compound | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
The Molecular Basis of Pemigatinib's Anti-Tumor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemigatinib (Pemazyre®) is a potent and selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1][2][3] Aberrant FGFR signaling, driven by gene fusions, rearrangements, translocations, and activating mutations, is a key oncogenic driver in a variety of human cancers, including cholangiocarcinoma, urothelial carcinoma, and myeloid/lymphoid neoplasms.[4][5] this compound exerts its anti-tumor activity by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[2] This technical guide provides an in-depth overview of the molecular basis of this compound's anti-tumor activity, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays.
Introduction to FGFR Signaling and its Role in Cancer
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four members (FGFR1-4), plays a critical role in embryonic development, tissue homeostasis, and angiogenesis.[6][7] These transmembrane receptor tyrosine kinases are activated upon binding of fibroblast growth factors (FGFs), leading to receptor dimerization, autophosphorylation, and the initiation of intracellular signaling cascades.[7][8]
Genetic alterations in FGFR genes can lead to constitutive activation of these pathways, promoting tumorigenesis. These alterations include:
-
Gene Fusions and Rearrangements: Particularly common for FGFR2 in intrahepatic cholangiocarcinoma (iCCA), leading to the formation of a fusion protein with a constitutively active kinase domain.[4]
-
Activating Mutations: Point mutations that lock the kinase in an active conformation.
-
Gene Amplifications: Increased copy number of an FGFR gene, leading to overexpression of the receptor.
Constitutively active FGFRs drive cancer cell proliferation and survival through the activation of several key downstream signaling pathways, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[6][7]
-
PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[6][7]
-
PLCγ Pathway: Which influences cell motility and invasion.[6][7]
This compound: Mechanism of Action
This compound is a highly potent and selective, ATP-competitive inhibitor of the kinase activity of FGFR1, FGFR2, and FGFR3.[3][5] Its selectivity for FGFR1-3 over FGFR4 and other kinases contributes to its therapeutic window.[9] By binding to the kinase domain of these receptors, this compound blocks their autophosphorylation and the subsequent phosphorylation of downstream signaling molecules.[2] This inhibition of FGFR signaling leads to the suppression of tumor cell proliferation and survival in cancers with activating FGFR alterations.[4]
Quantitative Data on this compound's Activity
The anti-tumor activity of this compound has been quantified in various preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Assay Type | Reference |
| FGFR1 | 0.4 | Cell-free enzymatic assay | [9] |
| FGFR2 | 0.5 | Cell-free enzymatic assay | [9] |
| FGFR3 | 1.2 | Cell-free enzymatic assay | [9] |
| FGFR4 | 30 | Cell-free enzymatic assay | [9] |
| FGFR2-CLIP1 fusion | 10.16 | Cell-based assay | [2] |
| FGFR2-CLIP1 fusion with N549H mutation | 1527.57 | Cell-based assay | [2] |
Table 2: Clinical Efficacy of this compound in the FIGHT-202 Trial (Cholangiocarcinoma with FGFR2 Fusions/Rearrangements)
| Parameter | Value | 95% Confidence Interval | Reference |
| Overall Response Rate (ORR) | |||
| All Patients | 37% | 27.9% - 46.9% | [10] |
| Complete Response (CR) | 2.8% | - | [11] |
| Partial Response (PR) | 34.3% | - | [11] |
| Median Duration of Response (DoR) | 9.1 months | 6.0 - 14.5 months | [10] |
| Median Progression-Free Survival (PFS) | 7.0 months | 6.1 - 10.5 months | [10] |
| Median Overall Survival (OS) | 17.5 months | 14.4 - 22.9 months | [10] |
Signaling Pathway and Experimental Workflow Diagrams
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for the preclinical and clinical evaluation of this compound.
Detailed Experimental Protocols
In Vitro FGFR Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC₅₀ of this compound for FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, or FGFR3 kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Kinase Buffer A (5X)
-
This compound stock solution (in DMSO)
-
384-well microplate (low volume, black)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled water.
-
Prepare Kinase/Antibody Mixture: Dilute the FGFR kinase and Eu-anti-Tag antibody in 1X Kinase Buffer to a 2X final concentration.
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in 1X Kinase Buffer to create a range of concentrations (e.g., 10-point, 4-fold serial dilution).
-
Prepare Tracer Solution: Dilute the Kinase Tracer in 1X Kinase Buffer to a 2X final concentration.
-
Assay Assembly:
-
Add 5 µL of each this compound dilution (or vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the Kinase/Antibody mixture to each well.
-
Add 5 µL of the Tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the logarithm of the this compound concentration. Determine the IC₅₀ value using a sigmoidal dose-response curve fit.[12]
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of cancer cell lines with FGFR alterations.
Materials:
-
FGFR-altered cancer cell line (e.g., KATO III, RT-112)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound (including a vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.[13][14][15][16][17]
-
In Vivo Cholangiocarcinoma Xenograft Model
This protocol describes the establishment of a subcutaneous cholangiocarcinoma xenograft model in nude mice to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old)
-
Cholangiocarcinoma cell line with an FGFR2 fusion (e.g., a patient-derived cell line or an established line)
-
Matrigel (optional, for enhancing tumor take rate)
-
This compound formulation for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Cell Preparation and Implantation:
-
Harvest the cholangiocarcinoma cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, optionally mixed with Matrigel at a 1:1 ratio.
-
Subcutaneously inject a specific number of cells (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Initiation and Administration:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 1 mg/kg) or the vehicle control to the respective groups via oral gavage once daily.[18]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study (when tumors in the control group reach a maximum allowed size or at a predetermined time point), euthanize the mice.
-
-
Tissue Collection and Analysis (Optional):
Conclusion
This compound is a targeted therapy that has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in patients with cancers harboring FGFR genetic alterations. Its potent and selective inhibition of FGFR1, 2, and 3 leads to the blockade of key downstream signaling pathways, resulting in decreased cancer cell proliferation and survival. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and clinicians working to further understand and utilize this important therapeutic agent. Continued research into mechanisms of resistance and potential combination therapies will be crucial in maximizing the clinical benefit of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | FGFR | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. INCB054828 (this compound), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. An open-label study of this compound in cholangiocarcinoma: final results from FIGHT-202 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Treatment of cholangiocarcinoma by pGCsiRNA-vascular endothelial growth factor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Phosphoproteomics Analysis of Pemigatinib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3, which are key drivers in various cancers, including cholangiocarcinoma with FGFR2 fusions or rearrangements.[1][2][3][4] Understanding the molecular mechanisms of this compound's efficacy and potential resistance pathways is crucial for its clinical application. Phosphoproteomics, the large-scale analysis of protein phosphorylation, serves as a powerful tool to elucidate the downstream signaling events modulated by kinase inhibitors like this compound.[5] This document provides detailed application notes and protocols for the phosphoproteomics analysis of cells treated with this compound, offering insights into its mechanism of action and its impact on cellular signaling networks.
Introduction
Fibroblast growth factor receptors are a family of receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[1] Genetic alterations such as gene fusions, amplifications, or mutations can lead to constitutive activation of FGFR signaling, driving tumorigenesis.[1] this compound selectively inhibits FGFR1, 2, and 3 by binding to the ATP-binding site of these receptors, thereby preventing their phosphorylation and subsequent activation of downstream pathways.[1]
Quantitative phosphoproteomics enables the identification and quantification of thousands of phosphorylation sites, providing a global snapshot of the cellular signaling state. By comparing the phosphoproteomes of cells treated with this compound versus control cells, researchers can identify key phosphorylation events that are modulated by the drug. This information can be used to confirm on-target effects, discover novel downstream targets, and identify potential biomarkers for drug response or resistance.
Quantitative Data Summary
The following tables represent a summary of expected quantitative phosphoproteomics data from an experiment comparing this compound-treated cells to a vehicle control. The data would be generated from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of phosphopeptide-enriched cell lysates.
Table 1: Significantly Down-regulated Phosphorylation Sites in this compound-Treated Cells
| Protein | Gene | Phosphosite | Fold Change (this compound/Control) | p-value | Function |
| Fibroblast growth factor receptor 2 | FGFR2 | Y653/Y654 | -15.2 | <0.001 | Autophosphorylation site, key for kinase activation |
| FRS2 | FRS2 | Y196 | -12.5 | <0.001 | Adaptor protein, links FGFR to downstream signaling |
| Mitogen-activated protein kinase 1 | MAPK1 | T185/Y187 | -8.9 | <0.001 | Key component of the MAPK signaling pathway |
| AKT1 | AKT1 | S473 | -6.7 | <0.005 | Key component of the PI3K/AKT signaling pathway |
| Ribosomal protein S6 kinase alpha-1 | RPS6KA1 | T359/S363 | -5.4 | <0.005 | Downstream effector of the MAPK and PI3K pathways |
Table 2: Significantly Up-regulated Phosphorylation Sites in this compound-Treated Cells
| Protein | Gene | Phosphosite | Fold Change (this compound/Control) | p-value | Function |
| Apoptosis-regulating kinase 1 | ASK1 | S83 | 4.1 | <0.01 | Pro-apoptotic signaling |
| Protein phosphatase 2A subunit A | PPP2R1A | Y307 | 3.5 | <0.01 | Negative regulator of cell growth and proliferation |
Experimental Protocols
This section provides a detailed methodology for a typical phosphoproteomics experiment to analyze the effects of this compound.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line with a known FGFR alteration (e.g., cholangiocarcinoma cell line with an FGFR2 fusion).
-
Cell Culture: Culture the cells in appropriate media and conditions to 80% confluency.
-
Treatment: Treat the cells with this compound at a clinically relevant concentration (e.g., 100 nM) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
Cell Lysis and Protein Digestion
-
Lysis: Harvest the cells and lyse them in a urea-based lysis buffer supplemented with phosphatase and protease inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide (IAA).
-
Digestion: Digest the proteins into peptides using an appropriate protease, such as trypsin.
Phosphopeptide Enrichment
-
Enrichment Method: Enrich for phosphopeptides using a method such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography. This step is crucial due to the low stoichiometry of phosphorylation.
-
Washing: Wash the enriched phosphopeptides to remove non-phosphorylated peptides.
-
Elution: Elute the phosphopeptides from the enrichment material.
LC-MS/MS Analysis
-
Instrumentation: Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS and MS/MS spectra.
Data Analysis
-
Database Searching: Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest to identify the peptides and their phosphorylation sites.
-
Quantification: Quantify the relative abundance of the identified phosphopeptides between the this compound-treated and control samples. For label-free quantification, use the precursor ion intensities.
-
Statistical Analysis: Perform statistical analysis to identify phosphopeptides with significantly altered abundance upon this compound treatment.
-
Bioinformatics Analysis: Use bioinformatics tools to perform pathway analysis and identify the signaling pathways that are significantly affected by this compound treatment.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits FGFR autophosphorylation, blocking downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for phosphoproteomics analysis of this compound-treated cells.
References
- 1. MassIVE Dataset Summary [massive.ucsd.edu]
- 2. FGFR1 Inhibition by this compound Enhances Radiosensitivity in Glioblastoma Stem Cells Through S100A4 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Computational Analysis of Cholangiocarcinoma Phosphoproteomes Identifies Patient-Specific Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Pemigatinib Target Engagement In Vivo
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pemigatinib (Pemazyre®) is a potent and selective inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] Dysregulation of the FGFR signaling pathway is a known driver in various cancers.[1] Assessing the in vivo target engagement of this compound is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and for determining effective dosing strategies in preclinical models. This document provides detailed protocols for assessing this compound's target engagement in vivo using tumor xenograft models, focusing on direct target inhibition and downstream pathway modulation.
Key Pharmacodynamic Biomarkers
The primary mechanism of this compound is the inhibition of FGFR phosphorylation.[2] This leads to the suppression of downstream signaling pathways, primarily the RAS/MAPK pathway. Key biomarkers for assessing target engagement include:
-
Phospho-FGFR (pFGFR): Direct measure of target inhibition in tumor tissue.
-
Phospho-ERK (pERK): A key downstream marker of the MAPK pathway activity.
-
Serum Phosphate: A systemic pharmacodynamic marker, as FGFR signaling regulates phosphate homeostasis.[3]
I. FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades like RAS/MAPK and PI3K/AKT, which drive cell proliferation and survival.[2][4] this compound is a tyrosine kinase inhibitor that competitively binds to the ATP-binding pocket of FGFR1/2/3, preventing their phosphorylation and subsequent signal transduction.[2]
II. Quantitative Data Summary
The following tables summarize key in vivo quantitative data for this compound from preclinical studies.
Table 1: In Vivo Tumor Growth Inhibition by this compound
| Cell Line Xenograft | Mouse Strain | This compound Dose (mg/kg, oral, QD) | Treatment Duration | Outcome |
| KATO III (gastric) | SCID | 0.03 | 10 days | Significant tumor growth suppression |
| KATO III (gastric) | SCID | 0.3 | 10 days | Maximum tumor growth inhibition |
| KG1 (AML) | NSG | 0.3 | 14 days | Significant tumor growth suppression |
| RT-112 (bladder) | nu/nu | 1 | 42 days | Significant tumor growth suppression |
Table 2: In Vivo Pharmacodynamic (PD) Marker Modulation
| PD Marker | Model | This compound Dose (mg/kg, oral) | Time Point | Result |
| pFGFR2 | KATO III tumor-bearing mice | 0.1 - 10 (single dose) | - | In vivo IC50 of 22 nM for target inhibition[3] |
| Serum Phosphate | C57BL/6 mice | 0.3 - 10 (single dose) | 24 hours | Dose-dependent increase |
| pERK/ERK | LU99 tumor-bearing nude mice | Single dose | 2-6 hours | Dose-dependent reduction in the ratio |
III. Experimental Protocols
A. In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model using the KATO III gastric cancer cell line, which has an FGFR2 amplification.
Materials:
-
KATO III human gastric carcinoma cell line
-
Athymic nu/nu or SCID mice (female, 4-6 weeks old)
-
RPMI-1640 medium with 20% FBS and 1% Penicillin-Streptomycin
-
Matrigel (Corning)
-
This compound
-
Vehicle for oral gavage (e.g., 10% DMSO + 90% Corn Oil)
Procedure:
-
Cell Culture: Culture KATO III cells in RPMI-1640 supplemented with 20% FBS at 37°C in a 5% CO2 incubator.
-
Cell Preparation for Implantation: Harvest cells using trypsin-EDTA and wash with sterile PBS. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Dosing: Once tumors reach an average volume of 100-200 mm³, randomize mice into vehicle control and treatment groups. Administer this compound or vehicle daily via oral gavage.
-
Endpoint: Continue treatment for the specified duration (e.g., 10-14 days). At the end of the study, euthanize mice and collect tumors and blood for pharmacodynamic analysis.
B. Western Blotting for pFGFR and pERK
This protocol is for the detection of phosphorylated FGFR and ERK in tumor lysates.
Materials:
-
Tumor tissue
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary Antibodies:
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Tumor Lysate Preparation: Homogenize frozen tumor tissue in ice-cold RIPA buffer.[6] Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
C. Immunohistochemistry (IHC) for pFGFR
This protocol outlines the staining of pFGFR in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary Antibody: Phospho-FGFR (Tyr653/654) (e.g., Cell Signaling Technology, #3476)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath).
-
Peroxidase Blocking: Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide.
-
Blocking: Block non-specific binding sites with the blocking solution.
-
Primary Antibody Incubation: Incubate slides with the primary pFGFR antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody, followed by the DAB substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
D. Serum Phosphate Measurement
This protocol is for the colorimetric determination of inorganic phosphate in mouse serum.
Materials:
-
Mouse blood
-
Serum separator tubes
-
Phosphate Assay Kit (Colorimetric, e.g., Abcam, ab65622)
Procedure:
-
Serum Collection: Collect whole blood via terminal cardiac puncture or another appropriate method into a serum separator tube.[7] Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the serum (supernatant).[8][9]
-
Phosphate Assay: Perform the assay according to the manufacturer's instructions. This typically involves:
-
Preparing a standard curve with the provided phosphate standard.
-
Adding serum samples (potentially diluted) and standards to a 96-well plate.
-
Adding the phosphate reagent, which forms a chromogenic complex with phosphate.
-
Incubating for a specified time at room temperature.
-
Measuring the absorbance at the recommended wavelength (e.g., 650 nm).
-
-
Calculation: Calculate the phosphate concentration in the samples by comparing their absorbance to the standard curve.
IV. Experimental Workflow and Logic Diagrams
References
- 1. Targeting FGFRs by this compound induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Anti-ERK1 (phospho T202 + Y204) + ERK2 (phospho T185 + Y187) antibody [ERK12T202Y204-A11] (ab278538) | Abcam [abcam.com]
- 4. Phospho-FGF Receptor (Tyr653/654) (55H2) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 5. Anti-ERK1 (phospho T202 + Y204) + ERK2 (phospho T185 + Y187) antibody (ab214362) | Abcam [abcam.com]
- 6. research.fredhutch.org [research.fredhutch.org]
- 7. idexxbioanalytics.com [idexxbioanalytics.com]
- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 9. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Determining Cell Viability Following Pemigatinib Treatment Using the CellTiter-Glo® Luminescent Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the in vitro efficacy of Pemigatinib, a selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3, on cancer cell viability using the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1][2][3] This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[4][5] The protocol is designed for a multiwell plate format, making it suitable for high-throughput screening and dose-response studies.
Introduction
This compound is a targeted therapy that functions as a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases.[2][3] Aberrant FGFR signaling, often due to gene fusions, mutations, or amplifications, can drive tumor cell proliferation and survival in various cancers, including cholangiocarcinoma.[2][3][6] this compound binds to the ATP-binding pocket of FGFR1, 2, and 3, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and PLCγ.[2][7]
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining cell viability.[4][5][8] It is a homogeneous "add-mix-measure" assay that results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[1][4] This luminescent signal is produced by a proprietary, thermostable luciferase, which has a half-life of over five hours, providing flexibility in experimental workflow.[4] This application note details a comprehensive protocol for utilizing the CellTiter-Glo® assay to evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines, particularly those with known FGFR alterations.
FGFR Signaling Pathway and this compound Inhibition
The diagram below illustrates the simplified FGFR signaling pathway and the mechanism of inhibition by this compound.
Caption: this compound inhibits FGFR signaling and downstream pathways.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Line: A cancer cell line with known FGFR alterations is recommended (e.g., cholangiocarcinoma cell lines with FGFR2 fusions).
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C or -80°C.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Opaque-walled 96-well or 384-well plates: White plates are recommended for luminescence assays.
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Experimental Workflow Diagram
The following diagram outlines the key steps of the cell viability assay protocol.
Caption: Experimental workflow for the CellTiter-Glo® viability assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cells to the desired seeding density in the appropriate culture medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase at the end of the experiment.
-
Seed the cells into a white, opaque-walled multiwell plate.[1]
-
Include control wells containing medium without cells for background luminescence measurement.[1]
-
-
Cell Adherence:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to perform a wide range of concentrations to determine the IC₅₀ value (e.g., from low nanomolar to micromolar).
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Include vehicle control wells (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours). The incubation time may need to be optimized.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[1]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium for a 96-well plate).[1]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation and Analysis
The quantitative data from the experiment should be summarized for clear interpretation.
Table 1: Experimental Parameters
| Parameter | Recommended Value | Notes |
| Plate Format | 96-well or 384-well | Use white, opaque-walled plates for luminescence. |
| Seeding Density | Cell line dependent (e.g., 1,000-10,000 cells/well for 96-well) | Optimize to ensure logarithmic growth. |
| Volume of Culture Medium | 100 µL (96-well) or 25 µL (384-well) | |
| This compound Concentration Range | e.g., 0.1 nM to 10 µM | A wider range may be necessary depending on cell line sensitivity. |
| Incubation Time with this compound | 72 hours | Can be varied (e.g., 48, 96 hours). |
| Volume of CellTiter-Glo® Reagent | 100 µL (96-well) or 25 µL (384-well) | Equal to the volume of the culture medium. |
| Shaking Time after Reagent Addition | 2 minutes | To ensure complete cell lysis. |
| Incubation Time after Shaking | 10 minutes | To stabilize the luminescent signal. |
Data Analysis
-
Background Subtraction: Subtract the average luminescence value of the "medium only" control wells from all other luminescence readings.
-
Normalization: Normalize the data to the vehicle control wells (considered 100% viability).
-
% Viability = (Luminescence of treated sample / Luminescence of vehicle control) x 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
IC₅₀ Calculation: Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response curve to a non-linear regression model (e.g., four-parameter logistic curve) using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of this compound that causes a 50% reduction in cell viability.
Conclusion
This application note provides a detailed and robust protocol for assessing the in vitro efficacy of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. By following this protocol, researchers can obtain reliable and reproducible data to determine the dose-dependent effects of this compound on cancer cell viability, which is crucial for preclinical drug development and for understanding the cellular response to FGFR inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. INCB054828 (this compound), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell viability assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new promising oncogenic target (p.C382R) for treatment with this compound in patients with cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pemigatinib Efficacy Studies Using Patient-Derived Xenograft (PDX) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have become a cornerstone of preclinical oncology research.[1][2][3] These models are invaluable for studying human cancer biology and assessing the efficacy of therapeutic agents in a more clinically relevant setting than traditional cell line-derived xenografts.[1][4][5] This document provides detailed application notes and protocols for utilizing PDX models in efficacy studies of Pemigatinib, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases.[6][7][8]
This compound is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement, as well as for relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement.[9][10] Deregulated FGFR signaling, through mechanisms such as gene fusions, amplifications, or mutations, can drive tumor cell proliferation and survival in various cancers.[6][11] this compound selectively targets FGFR1, 2, and 3, thereby inhibiting downstream signaling pathways like RAS/MAPK and PI3K/AKT, which are crucial for tumor growth.[6][11]
These application notes offer a guide to designing and executing in vivo efficacy studies of this compound using PDX models, presenting quantitative data in a structured format, and providing detailed experimental protocols.
Data Presentation: this compound Efficacy in PDX Models
The following tables summarize the efficacy of this compound in various PDX models as reported in preclinical studies.
| PDX Model ID | Cancer Type | FGFR Alteration | Treatment Regimen | Outcome | Tumor Volume Change | Reference |
| ICCA PDX Model | Intrahepatic Cholangiocarcinoma (ICCA) | FGFR2 Fusion | This compound (1 mg/kg, p.o., QD) | Partial Response | >30% decrease from baseline at Day 21 | [12] |
| MR313 | Cholangiocarcinoma | FGFR2 (Secondary Mutation: p.(Asp650His)) | This compound (1 mg/kg) | Resistance | Progressive Disease | [13] |
| MR369 | Cholangiocarcinoma | FGFR2 (Secondary Mutation: p.(Val565Leu)) | This compound (1 mg/kg) | Resistance | Progressive Disease | [13] |
| LU5200 | Non-Small Cell Lung Cancer (Mesenchymal-like) | High FGFR1 Expression | This compound (1 mg/kg, p.o., QD) + AMG 510 (20 mg/kg, p.o., QD) | Combination Activity | Significant tumor growth inhibition compared to single agents | [14][15] |
| LU11612 | Non-Small Cell Lung Cancer (Mesenchymal-like) | High FGFR1 Expression | This compound (1 mg/kg, p.o., QD) + AMG 510 (20 mg/kg, p.o., QD) | Combination Activity | Significant tumor growth inhibition compared to single agents | [14][15] |
| LU9359 | Non-Small Cell Lung Cancer (Epithelial-like) | No FGFR1 Expression | This compound (1 mg/kg, p.o., QD) + AMG 510 (20 mg/kg, p.o., QD) | No Increase in Combination Activity | No significant difference compared to single agents | [14] |
p.o. - per os (by mouth); QD - quaque die (once a day)
Experimental Protocols
Establishment and Maintenance of PDX Models
This protocol outlines the general procedure for implanting patient tumor tissue into immunodeficient mice and the subsequent passaging of the established xenografts.
Materials:
-
Fresh patient tumor tissue collected from surgical resections or biopsies.[12]
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice).[16][17]
-
Sterile surgical instruments.
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium.
-
Matrigel (optional).
-
Anesthetics.
Protocol:
-
Tumor Tissue Preparation:
-
Collect fresh tumor tissue from the patient under sterile conditions.
-
Transport the tissue to the laboratory in a sterile container with culture medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or necrotic debris.
-
Mince the tumor into small fragments (approximately 2-3 mm³).[17]
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin, typically on the flank or in the interscapular region.[17]
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to support initial growth.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth and overall health.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.[17]
-
Aseptically resect the tumor.
-
Remove any necrotic tissue and divide the tumor into smaller fragments for implantation into new mice (as described in steps 1 & 2).[4]
-
A portion of the tumor can be cryopreserved for future use or processed for molecular and histological analysis.
-
In Vivo Efficacy Study of this compound
This protocol details the steps for conducting a preclinical trial of this compound in established PDX models.
Materials:
-
Established PDX models (passage 3-4 are often used).[18]
-
This compound (formulated for oral gavage).
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
Animal balance.
-
Oral gavage needles.
Protocol:
-
Study Initiation:
-
Expand the desired PDX model in a cohort of mice.
-
When tumors become palpable, begin measuring tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[4]
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4][12][18] Ensure the average tumor volume is similar across all groups.
-
-
Treatment Administration:
-
Prepare the this compound formulation and the vehicle control. A common dosage for this compound in PDX models is 1 mg/kg, administered once daily by oral gavage.[12][13][14]
-
Administer the treatment or vehicle to the respective groups according to the planned schedule.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes at regular intervals throughout the study.
-
At the end of the study (based on a predetermined endpoint, such as a specific tumor volume in the control group or a set number of days), euthanize the mice.
-
Resect the tumors and measure their final weight.
-
Collect tumor tissue for pharmacodynamic (e.g., target engagement) and biomarker analysis.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Categorize responses based on changes in tumor volume from baseline (e.g., partial response for >30% decrease, progressive disease for >20% increase).[12]
-
Statistically analyze the differences in tumor volume and weight between the groups.
-
Visualizations
FGFR Signaling Pathway and Mechanism of this compound Action
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound PDX Efficacy Study
References
- 1. criver.com [criver.com]
- 2. blog.championsoncology.com [blog.championsoncology.com]
- 3. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. PEMAZYRE® (this compound) Mechanism of Action [hcp.pemazyre.com]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deciphering resistance mechanisms in cancer: final report of MATCH-R study with a focus on molecular drivers and PDX development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The FGFR inhibitor this compound overcomes cancer drug resistance to KRAS G12C inhibitors in mesenchymal lung cancer | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Patient-Derived Xenograft Models in Urological Malignancies: Urothelial Cell Carcinoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Frontiers | Patient-Derived Xenograft Models for Intrahepatic Cholangiocarcinoma and Their Application in Guiding Personalized Medicine [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of Pemigatinib In Vitro
Welcome to the technical support center for researchers investigating the in vitro off-target effects of Pemigatinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets of this compound?
A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3).[1][2][3] Its primary therapeutic effects are attributed to the inhibition of these kinases. However, in vitro kinase profiling has identified additional kinases that are inhibited by this compound, albeit at higher concentrations. The most notable off-targets are members of the Vascular Endothelial Growth Factor Receptor (VEGFR) family, specifically KDR (VEGFR-2), and the stem cell factor receptor, c-KIT.[1] this compound is significantly less potent against FGFR4.[1][2]
Q2: I am not observing the expected inhibition of my target kinase. What could be the issue?
A2: Several factors could contribute to a lack of target inhibition. First, verify the concentration and stability of your this compound stock solution. This compound is soluble in DMSO, and it is recommended to use freshly prepared dilutions.[4][5] Ensure that the final concentration of DMSO in your assay is consistent across all conditions and is at a level that does not affect enzyme activity or cell viability. Second, confirm the activity of your recombinant kinase or the expression and activation status of the target kinase in your cellular model. For cellular assays, the target kinase may not be in a constitutively active state. Stimulation with an appropriate growth factor (e.g., FGF) might be necessary to induce phosphorylation and activation. Finally, consider the ATP concentration in your biochemical assays, as this can influence the IC50 value of ATP-competitive inhibitors like this compound.
Q3: My cell viability assay results are inconsistent. How can I troubleshoot this?
A3: Inconsistent results in cell viability assays can arise from several sources. Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Uneven cell distribution in multi-well plates is a common cause of variability. When preparing your this compound dilutions, perform serial dilutions carefully and mix thoroughly at each step. It is also crucial to include appropriate controls, such as a vehicle control (DMSO) and a positive control (a known cytotoxic agent). If you are using a luciferase-based viability assay, be aware that some small molecules can directly inhibit the luciferase enzyme, leading to inaccurate readings.[6][7][8][9] If you suspect this is the case, consider using an alternative viability assay based on a different detection method, such as tetrazolium salt reduction (e.g., MTT or WST-1 assays).
Q4: I am having trouble detecting the phosphorylation of downstream signaling proteins by Western Blot. What can I do?
A4: Detecting changes in protein phosphorylation can be challenging. To improve your results, it is critical to work quickly and keep samples on ice to minimize the activity of endogenous phosphatases.[10] The lysis buffer should be supplemented with a cocktail of phosphatase and protease inhibitors.[10][11] For blocking, Bovine Serum Albumin (BSA) is generally recommended over milk, as milk contains phosphoproteins that can increase background noise.[10][12] Ensure you are loading a sufficient amount of protein; for detecting low-abundance phosphoproteins, you may need to load more total protein than for other targets.[11] Always include a positive control, such as cells treated with a known activator of the pathway, to confirm that your antibody and detection system are working correctly.[12]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| FGFR1 | 0.4 |
| FGFR2 | 0.5 |
| FGFR3 | 1.0 |
| FGFR4 | 30 |
| KDR (VEGFR-2) | 70 |
| c-KIT | <1,000 |
| Other 50 kinases | >10,000 |
Data summarized from Liu et al., 2020.[1] The table shows the half-maximal inhibitory concentration (IC50) of this compound against its primary targets (in bold) and key off-targets. The majority of the 56 kinases tested were not significantly inhibited at concentrations up to 10,000 nM.
Experimental Protocols & Troubleshooting Guides
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against a specific kinase.
Methodology:
-
Prepare a reaction buffer appropriate for the kinase of interest. This typically includes a buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).
-
Add the recombinant kinase and its specific substrate to the wells of a microplate.
-
Prepare serial dilutions of this compound in the reaction buffer and add them to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature and for a time that ensures the reaction is in the linear range.
-
Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High variability between replicates | Pipetting errors, especially with small volumes. Incomplete mixing of reagents. | Use calibrated pipettes and ensure thorough mixing at each step. Prepare a master mix for common reagents to minimize pipetting variations. |
| No or low kinase activity in controls | Inactive enzyme or substrate. Incorrect buffer composition or pH. | Verify the activity of the kinase and the integrity of the substrate. Confirm that the buffer components and pH are optimal for the specific kinase. |
| IC50 values are significantly different from expected | Incorrect ATP concentration. Instability of this compound in the assay buffer. | Measure the Km of ATP for your kinase and use a concentration close to this value. Prepare fresh dilutions of this compound for each experiment. |
| Assay signal is saturated or too low | Incorrect enzyme or substrate concentration. Inappropriate incubation time. | Optimize the enzyme and substrate concentrations and the incubation time to ensure the reaction is within the linear range of detection. |
Cell Viability Assay (MTS/WST-1)
Objective: To assess the effect of this compound on the viability and proliferation of a cell line.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired duration (e.g., 72 hours).
-
Add the MTS or WST-1 reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| "Edge effects" in the plate | Evaporation of medium from the outer wells. | To minimize evaporation, do not use the outermost wells of the plate for experimental samples. Fill them with sterile water or medium instead. |
| High background absorbance | Contamination of the cell culture or reagents. | Ensure aseptic techniques are followed. Use fresh, sterile reagents. |
| Precipitation of this compound in the medium | Poor solubility of the compound at high concentrations. | This compound is sparingly soluble in aqueous buffers.[5] If precipitation is observed, consider preparing the stock solution in a different solvent or reducing the highest concentration tested. |
| Inconsistent cell growth | Uneven cell seeding. Cells are not in a healthy growth phase. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. Use cells with a consistent passage number and ensure they are actively dividing. |
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to a target protein in a cellular context.
Methodology:
-
Culture cells to near confluency and treat them with either this compound or a vehicle control (DMSO) for a specific duration.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the tubes at room temperature, then lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or another protein detection method.
-
A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No clear melting curve for the target protein | The chosen temperature range is not appropriate for the target protein. The protein is very stable or unstable. | Optimize the temperature range to cover the melting transition of the target protein. This may require a broad initial screen. |
| No thermal shift observed with this compound | The concentration of this compound is too low to cause a significant shift. The drug is not reaching the target in the cell. | Increase the concentration of this compound. Ensure that the incubation time is sufficient for the drug to enter the cells and bind to its target. |
| High variability in the soluble protein fraction | Incomplete cell lysis. Inconsistent heating. | Ensure complete cell lysis to release all soluble proteins. Use a PCR machine or a heat block that provides uniform heating to all samples. |
| Difficulty detecting the target protein by Western Blot | Low abundance of the target protein. Poor antibody quality. | Increase the amount of protein loaded onto the gel. Validate your antibody to ensure it is specific and sensitive for the target protein. |
Visualizations
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: Overview of KDR (VEGFR-2) and c-KIT signaling pathways as off-targets of this compound.
Caption: General workflow for investigating in vitro off-target effects of this compound.
References
- 1. INCB054828 (this compound), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the cholangiocarcinoma drug this compound against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Investigating Pemigatinib-Induced Hyperphosphatemia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating experiments related to the molecular mechanism of pemigatinib-induced hyperphosphatemia.
Frequently Asked Questions (FAQs)
Q1: What is the established molecular mechanism of this compound-induced hyperphosphatemia?
A1: this compound is a potent inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3).[1][2][3] Hyperphosphatemia is an on-target effect of this compound, arising from the disruption of the FGF23 signaling pathway in the kidneys.[4][5][6] Under normal physiological conditions, the hormone FGF23, secreted by bone cells, binds to FGFRs in the renal tubules in a complex with its co-receptor α-Klotho.[7] This binding event signals the kidneys to decrease phosphate reabsorption, thus promoting its excretion in urine.[7][8][9] this compound competitively binds to the ATP-binding site of FGFRs, preventing their phosphorylation and activation.[1] This inhibition blocks the downstream signaling cascade initiated by FGF23, leading to increased phosphate reabsorption by the renal tubules and a subsequent elevation of serum phosphate levels.[4][10]
Q2: What is the typical onset and incidence of hyperphosphatemia observed in clinical studies with this compound?
A2: In clinical trials involving patients treated with this compound, hyperphosphatemia is a very common adverse event. Across clinical trials with a starting dose of 13.5 mg, hyperphosphatemia was reported in 93% of patients.[2][10][11] The median time to the onset of hyperphosphatemia is approximately 8 days, with a range of 1 to 169 days.[2][10][11]
Q3: How is this compound-induced hyperphosphatemia managed in a clinical setting?
A3: Management of this compound-induced hyperphosphatemia in clinical trials typically involves a multi-step approach. This includes monitoring serum phosphate levels, implementing a low-phosphate diet, and initiating phosphate-lowering therapy with phosphate binders when necessary.[12][13][14] Dose adjustments, including interruption or reduction of the this compound dose, may also be employed based on the severity and duration of hyperphosphatemia.[13][15]
Troubleshooting Guides
In Vitro Kinase Assays
Q1: I am not observing inhibition of FGFR phosphorylation in my in vitro kinase assay with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of observed inhibition. Consider the following troubleshooting steps:
-
ATP Concentration: If the ATP concentration in your assay is too high, it can outcompete this compound for binding to the FGFR kinase domain. Determine the Michaelis-Menten constant (Km) for ATP for your specific FGFR isoform and use an ATP concentration at or near the Km.[8]
-
Enzyme Activity: Ensure that the recombinant FGFR enzyme is active. Run a positive control with a known FGFR inhibitor (e.g., staurosporine) to validate the assay setup.[16] Also, be mindful of kinase autophosphorylation, which can vary between enzyme preparations and may interfere with the assay.[8]
-
Inhibitor Integrity: Verify the concentration and integrity of your this compound stock solution. Ensure it is properly dissolved and has not degraded.
-
Assay Conditions: Optimize incubation times and temperatures. Ensure that the buffer conditions (pH, salt concentration) are optimal for both enzyme activity and inhibitor binding.
Q2: My in vitro kinase assay shows high background signal. How can I reduce it?
A2: High background can be caused by several factors:
-
Non-specific Binding: Ensure that all assay components, especially antibodies used for detection, are specific to the target and are used at the recommended dilutions.
-
Autophosphorylation: High concentrations of the kinase can lead to increased autophosphorylation, contributing to the background. Titrate the enzyme concentration to find the optimal level that provides a good signal-to-noise ratio.[8]
-
Reagent Quality: Use high-quality reagents, including purified enzyme and substrate, to minimize contaminants that might interfere with the assay.
In Vivo Animal Studies
Q1: I am not observing significant hyperphosphatemia in my mouse model treated with this compound. What should I check?
A1: If you are not seeing the expected hyperphosphatemic effect, consider these points:
-
Drug Administration and Bioavailability: Verify the route of administration and the formulation of this compound. Ensure proper dosing and that the drug is being absorbed. Consider performing pharmacokinetic analysis to confirm systemic exposure.
-
Animal Strain and Diet: Different mouse strains may have varying sensitivities to FGFR inhibition. The basal phosphate level in the diet can also influence the degree of hyperphosphatemia observed. Ensure a consistent and appropriate diet for all study animals.
-
Timing of Measurements: The onset of hyperphosphatemia can vary. Collect serum and urine samples at multiple time points after this compound administration to capture the peak effect.[2][10][11]
-
Phosphate Measurement: Ensure the accuracy of your phosphate measurement assay. Run standards and controls with each batch of samples.
Q2: The serum phosphate levels in my control animals are highly variable. How can I minimize this?
A2: Variability in baseline phosphate levels can make it difficult to detect a drug-induced effect. To reduce variability:
-
Acclimatization: Allow sufficient time for the animals to acclimatize to their housing and diet before starting the experiment.
-
Fasting: Fasting the animals overnight before blood collection can help to reduce diet-induced fluctuations in phosphate levels.
-
Consistent Sampling: Collect blood samples at the same time of day for all animals to minimize diurnal variations in phosphate levels.
-
Handling Stress: Minimize stress during animal handling and sample collection, as stress can influence various physiological parameters.
Quantitative Data Summary
Table 1: Incidence and Onset of this compound-Induced Hyperphosphatemia in Clinical Trials
| Parameter | Value | Reference(s) |
| Incidence | 93% (in patients receiving a 13.5 mg starting dose) | [2][10][11] |
| Median Time to Onset | 8 days | [2][10][11] |
| Range of Onset | 1 - 169 days | [2][10][11] |
| Patients Requiring Phosphate Lowering Therapy | 33% | [2][10][11] |
Table 2: this compound Dose Modifications for Hyperphosphatemia
| Serum Phosphate Level | Management Strategy | Reference(s) |
| >5.5 mg/dL | Initiate a low-phosphate diet. | [12][13][14] |
| >7.0 mg/dL | Initiate phosphate-lowering therapy. | [12][13][14] |
| Persistent elevation | Withhold, reduce dose, or permanently discontinue this compound. | [13][15] |
Experimental Protocols
In Vitro FGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted for assessing the binding of this compound to FGFR3.
Materials:
-
FGFR3 Kinase (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (5X)
-
This compound
-
Staurosporine (positive control)
-
384-well plate
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled water.
-
Prepare a 3X solution of FGFR3/Eu-anti-GST antibody mixture in 1X Kinase Buffer A.
-
Prepare a 3X solution of Kinase Tracer 236 in 1X Kinase Buffer A.
-
Prepare serial dilutions of this compound and staurosporine in 1X Kinase Buffer A containing DMSO (final DMSO concentration should be consistent across all wells).
-
-
Assay Protocol:
-
Add 5 µL of the serially diluted compounds (this compound, staurosporine, or DMSO vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Mouse Model of Hyperphosphatemia
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (formulated for oral gavage)
-
Vehicle control
-
Standard rodent chow
-
Metabolic cages for urine collection
-
Serum and urine collection supplies
-
Phosphate quantification kit (e.g., Malachite Green assay)
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the start of the study.
-
Dosing:
-
Randomly assign mice to treatment groups (vehicle control, this compound).
-
Administer this compound or vehicle control by oral gavage once daily for the desired study duration.
-
-
Sample Collection:
-
Serum: Collect blood via submandibular or retro-orbital bleed at baseline and at specified time points after the start of treatment. Process the blood to obtain serum.
-
Urine: House mice in metabolic cages for 24-hour urine collection at baseline and at the end of the study.
-
-
Phosphate Measurement:
-
Determine the concentration of inorganic phosphate in serum and urine samples using a colorimetric assay such as the Malachite Green assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the serum and urine phosphate levels between the this compound-treated and vehicle control groups at each time point.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
-
Western Blot Analysis of FGFR Phosphorylation
Materials:
-
Cancer cell line with known FGFR alterations (e.g., KATO III)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total FGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated FGFR.
-
Visualizations
Caption: Molecular mechanism of this compound-induced hyperphosphatemia.
Caption: General experimental workflow for studying this compound's effects.
Caption: A simplified troubleshooting logic tree for common experimental issues.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. A Murine Model of Phosphate Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PEMAZYRE® (this compound) Mechanism of Action [hcp.pemazyre.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Targeting FGFRs by this compound induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. promega.com [promega.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. biogot.com [biogot.com]
- 14. ec.europa.eu [ec.europa.eu]
- 15. gov.uk [gov.uk]
- 16. promega.com [promega.com]
Strategies to mitigate Pemigatinib toxicity in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pemigatinib in preclinical models. The focus is on strategies to monitor, manage, and mitigate common toxicities observed during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common on-target toxicities observed with this compound in preclinical models?
A1: The most frequently reported on-target toxicities associated with this compound are hyperphosphatemia and ocular toxicities.[1][2][3][4] Hyperphosphatemia is a direct consequence of Fibroblast Growth Factor Receptor (FGFR) inhibition.[5][6][7] Ocular toxicities, such as retinal pigment epithelial detachment (RPED) and dry eye, are also considered on-target effects due to the role of FGFR signaling in maintaining retinal health.[8][9][10]
Q2: What is the mechanism behind this compound-induced hyperphosphatemia?
A2: this compound inhibits FGFR1, which plays a crucial role in phosphate homeostasis in the kidneys. Specifically, FGFR1 signaling, in conjunction with its co-receptor Klotho, is essential for the phosphaturic effects of the hormone FGF23. By inhibiting FGFR1, this compound disrupts this pathway, leading to increased renal phosphate reabsorption and consequently, elevated serum phosphate levels.[5][6][7]
Q3: Are there established preclinical models to study this compound-induced toxicities?
A3: While specific, standardized models for this compound-induced toxicity are not extensively published, standard rodent models (mice and rats) are commonly used for pharmacokinetic and pharmacodynamic studies that include monitoring of serum phosphate levels.[11] For ocular toxicity, rabbit and rodent models are standard for general ophthalmologic drug safety assessment and can be adapted for studying the effects of systemically administered drugs like this compound.[12]
Q4: Can dosing strategies be altered to mitigate toxicity in preclinical studies?
A4: Yes, altering the dosing schedule is a common strategy. In clinical practice, this compound is often administered on a 14-days-on, 7-days-off schedule to manage adverse events.[13][14][15] This intermittent dosing regimen can be modeled preclinically to assess if it reduces the severity of toxicities like hyperphosphatemia or ocular changes while maintaining anti-tumor efficacy. The concept of "drug holidays" has been explored for other kinase inhibitors to manage toxicities.[16]
Troubleshooting Guides
Issue 1: Managing Hyperphosphatemia in Animal Models
Problem: A significant and sustained increase in serum phosphate levels is observed in animals treated with this compound, potentially leading to complications like soft tissue mineralization.[5][17]
Mitigation Strategies:
-
Dietary Phosphate Restriction:
-
Rationale: Reducing the dietary intake of phosphorus can help lower the overall phosphate load, potentially ameliorating the effects of decreased renal excretion caused by this compound.
-
Action: Switch animals to a specially formulated low-phosphate diet prior to and during this compound administration. Monitor food intake to ensure proper nutrition.
-
-
Co-administration of Phosphate Binders:
-
Rationale: Phosphate binders are compounds that reduce the absorption of dietary phosphate from the gastrointestinal tract.[18] This approach is a mainstay in managing hyperphosphatemia in other conditions.[5][6]
-
Action: Administer a phosphate binder (e.g., sevelamer, lanthanum carbonate) mixed with food or via oral gavage. The timing of binder administration should be close to feeding times to maximize efficacy.[18]
-
-
Dose Interruption/Reduction:
-
Rationale: Temporarily halting or lowering the dose of this compound can allow serum phosphate levels to normalize. This strategy is guided by clinical management principles.[1][13]
-
Action: Implement an intermittent dosing schedule (e.g., 2 weeks on, 1 week off) and monitor serum phosphate levels at regular intervals.
-
Quantitative Data Summary: this compound-Induced Hyperphosphatemia (Clinical Data)
| Parameter | Observation | Reference |
| Incidence of Hyperphosphatemia | Reported in up to 93% of patients. | [9][17] |
| Median Time to Onset | 8 days (range: 1-169 days). | [9][17][19] |
| Requirement for Phosphate Lowering Therapy | Approximately 33% of patients. | [9][17] |
| Management in Clinical Trials | Low-phosphate diet, phosphate binders, diuretics, dose reduction/interruption. | [5][6] |
Issue 2: Monitoring and Mitigating Ocular Toxicity in Preclinical Models
Problem: Animals exhibit signs of ocular toxicity, such as corneal changes, dry eye, or retinal abnormalities (e.g., subretinal fluid accumulation, indicative of RPED).[9][10][13]
Mitigation Strategies:
-
Prophylactic Ocular Lubrication:
-
Rationale: To manage dry eye, a common side effect, regular application of ocular lubricants can prevent corneal damage.[13]
-
Action: Apply artificial tears or hydrating eye gels to the animals' eyes one to two times daily, especially if signs of irritation or dryness are observed.
-
-
Regular Ophthalmological Examinations:
-
Rationale: Early detection of ocular changes is critical. Clinical guidelines recommend regular monitoring.[9][13]
-
Action: Conduct baseline ophthalmological exams before starting treatment. Perform regular follow-up exams, including fundoscopy and, if available, optical coherence tomography (OCT) for detailed retinal imaging, to monitor for the development of RPED.[8][9]
-
-
Dose Modification:
-
Rationale: Ocular toxicities are often dose-dependent. Dose interruption or reduction upon detection of adverse events can lead to their resolution or improvement.[9][19]
-
Action: If significant ocular changes are noted (e.g., Grade 2 or higher), consider withholding this compound and re-evaluating. If the condition improves, treatment may be resumed at a lower dose.
-
Quantitative Data Summary: this compound-Induced Ocular Toxicity (Clinical Data)
| Parameter | Retinal Pigment Epithelial Detachment (RPED) | Dry Eye | Reference |
| Incidence | 6-11% of patients | 27-31% of patients | [9][19][20] |
| Median Time to Onset | 56-62 days | Not specified | [9][19] |
| Dose Interruption | 1.7-3.1% of patients | Not specified | [9][19] |
| Dose Reduction | 0.4-1.3% of patients | Not specified | [9][19] |
| Resolution upon Dose Modification | 76-87.5% of cases resolved or improved | Not specified | [9][19] |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Dietary Phosphate Restriction on this compound-Induced Hyperphosphatemia in a Mouse Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant FGFR2-fusion positive cancer cells (e.g., cholangiocarcinoma cell line) into the flank of each mouse.
-
Group Allocation (n=10/group):
-
Group A: Vehicle + Standard Diet
-
Group B: this compound + Standard Diet
-
Group C: Vehicle + Low-Phosphate Diet
-
Group D: this compound + Low-Phosphate Diet
-
-
Acclimatization to Diet: Acclimate Groups C and D to the low-phosphate diet for one week prior to treatment initiation.
-
Treatment:
-
Administer this compound (e.g., 1-3 mg/kg) or vehicle daily via oral gavage.
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and general health daily.
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein) at baseline and weekly thereafter for serum phosphate analysis.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 21 days or when tumors reach a predetermined size), collect terminal blood samples for comprehensive chemistry panels.
-
Excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-FGFR).
-
Collect kidneys for histological analysis to assess for any signs of mineralization.
-
-
Data Analysis: Compare serum phosphate levels and tumor growth inhibition between Group B and Group D to determine if dietary modification mitigates hyperphosphatemia without compromising anti-tumor efficacy.
Protocol 2: Assessment of Ocular Toxicity and Mitigation with a Dose Interruption Schedule in Rats
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Group Allocation (n=8/sex/group):
-
Group 1: Vehicle (continuous daily dosing)
-
Group 2: this compound (e.g., 3 mg/kg, continuous daily dosing)
-
Group 3: this compound (e.g., 3 mg/kg, intermittent dosing: 14 days on, 7 days off)
-
-
Ophthalmological Examinations:
-
Conduct a baseline comprehensive ophthalmological examination on all animals, including slit-lamp biomicroscopy, fundoscopy, and OCT.
-
Repeat examinations every 2 weeks for the first 6 weeks, and then monthly for the duration of the study (e.g., 3 months).
-
-
Treatment: Administer this compound or vehicle via oral gavage according to the assigned schedule.
-
Clinical Observations:
-
Perform daily general health checks.
-
Specifically observe for signs of ocular irritation, discharge, or cloudiness.
-
Apply a lubricating eye ointment (as a control for the examination procedure) or a specified prophylactic treatment to a subset of animals if required.
-
-
Endpoint Analysis:
-
At the study terminus, perform a final ophthalmological exam.
-
Collect eyes for histopathological evaluation, focusing on the cornea, lens, and retina.
-
-
Data Analysis: Compare the incidence and severity of ocular findings (e.g., retinal changes on OCT, histopathological correlates) between the continuous (Group 2) and intermittent (Group 3) dosing groups to assess if the drug holiday mitigates toxicity.
Visualizations
Caption: this compound inhibits FGFR autophosphorylation and downstream signaling.
Caption: Mechanism of this compound-induced hyperphosphatemia in the kidney.
Caption: Decision workflow for mitigating this compound toxicity in preclinical studies.
References
- 1. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. A drug safety evaluation of this compound for advanced cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperphosphatemic Tumoral Calcinosis With this compound Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperphosphatemic Tumoral Calcinosis With this compound Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. incyteonco.ca [incyteonco.ca]
- 9. PEMAZYRE® (this compound) Managing Adverse Reactions [hcp.pemazyre.com]
- 10. Case report: this compound-induced retinopathy: a serial examination of subretinal fluid secondary to an FGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. INCB054828 (this compound), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomere.com [biomere.com]
- 13. drugs.com [drugs.com]
- 14. cdn.ymaws.com [cdn.ymaws.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A Prospective Cohort Study Exploring the Effect of Lenvatinib Planned Drug Holidays in Treatment of Differentiated Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hcp.pemazyre.com [hcp.pemazyre.com]
- 18. Prolonging Life and Kidney Function - WSAVA2007 - VIN [vin.com]
- 19. ce.mayo.edu [ce.mayo.edu]
- 20. PEMAZYRE® (this compound) Safety Profile & Side Effects [hcp.pemazyre.com]
Technical Support Center: FGFR2 Gatekeeper Mutations and Pemigatinib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of FGFR2 gatekeeper mutations in Pemigatinib resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound in FGFR2-driven cancers?
Acquired resistance to this compound, a selective FGFR inhibitor, is frequently driven by the emergence of secondary mutations within the FGFR2 kinase domain.[1][2][3][4] These mutations can interfere with the binding of the drug to its target, thereby reactivating downstream signaling pathways and promoting tumor growth despite ongoing treatment.
Q2: Which specific FGFR2 mutations are most commonly associated with this compound resistance?
The most prevalent mutations conferring resistance to this compound and other reversible FGFR inhibitors occur at two key locations within the kinase domain:
-
Gatekeeper residue (V565): Mutations such as V565F, V565L, and V565I are frequently observed. The gatekeeper residue controls access to a hydrophobic pocket within the ATP-binding site.[1][4][5][6] Alterations at this position can create steric hindrance, preventing this compound from binding effectively.
-
Molecular brake residue (N550): Mutations like N550K and N550H are also common.[1][3][4][7] These mutations can destabilize the inactive conformation of the kinase, shifting the equilibrium towards the active state and reducing the inhibitor's efficacy.[8]
In a study of 82 patients with FGFR2-altered cholangiocarcinoma who developed resistance to FGFR inhibitors, 60% had detectable secondary FGFR2 kinase domain mutations.[1][3] Among these, mutations at the N550 and V565 residues were the most frequent.[1][3]
Q3: Can resistance to this compound occur through mechanisms other than secondary FGFR2 mutations?
Yes, while on-target FGFR2 mutations are the most common mechanism, resistance can also arise through off-target mechanisms. These can include the activation of bypass signaling pathways that circumvent the need for FGFR2 signaling.[9][10] Examples of such pathways include the PI3K/AKT/mTOR and RAS/MAPK pathways.[2][11][12][13] Co-occurring mutations in genes like PIK3CA, PTEN, KRAS, and NRAS have been identified in patients who have developed resistance to FGFR inhibitors.[2][7][13][14]
Troubleshooting Guides
Problem 1: Decreased this compound efficacy observed in a previously responsive cell line model.
Possible Cause: Emergence of a resistant subclone harboring an FGFR2 gatekeeper or molecular brake mutation.
Troubleshooting Steps:
-
Sequence the FGFR2 gene: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line to identify potential mutations in the kinase domain, paying close attention to codons for V565 and N550.
-
Assess downstream signaling: Use Western blotting to check the phosphorylation status of key downstream effectors of the FGFR2 pathway, such as FRS2, ERK, and AKT, in the presence and absence of this compound. Persistent phosphorylation in the presence of the drug suggests pathway reactivation.
-
Perform a dose-response curve: Determine the IC50 value of this compound in the resistant cell line and compare it to the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates reduced sensitivity.
Problem 2: In vivo tumor model (e.g., patient-derived xenograft) shows initial response to this compound followed by tumor regrowth.
Possible Cause: Development of acquired resistance through on-target mutations or activation of bypass pathways.
Troubleshooting Steps:
-
Biopsy and sequence the resistant tumor: Collect tissue from the relapsed tumor and perform genomic analysis (NGS) to detect secondary FGFR2 mutations or alterations in other cancer-related genes (e.g., KRAS, PIK3CA).
-
Analyze circulating tumor DNA (ctDNA): If serial plasma samples are available, ctDNA analysis can be used to track the emergence of resistance mutations over time.[1][2][7]
-
Evaluate alternative inhibitors: Test the efficacy of next-generation or irreversible FGFR inhibitors (e.g., futibatinib) that may overcome the identified resistance mutation(s).[1][7] Some irreversible inhibitors have shown activity against certain gatekeeper mutations.[2][7]
Data Presentation
Table 1: In Vitro Activity of this compound Against Wild-Type and Mutant FGFR2
| Cell Line/Model | FGFR2 Status | This compound IC50 (nM) | Fold Change vs. Wild-Type | Reference |
| PDC-DUC18828 | FGFR2 Fusion (Wild-Type) | 4 | - | [15] |
| PDO-DUC18828 | FGFR2 Fusion (Wild-Type) | 2 | - | [15] |
| CCLP-1-FP-WT | FGFR2-PHGDH Fusion (Wild-Type) | Data not specified, but sensitive | - | [1] |
| CCLP-1-FP-N550K | FGFR2-PHGDH Fusion (N550K Mutant) | Inactive at 20 nM | > (relative to WT) | [1] |
| CCLP-1-FP-L618V | FGFR2-PHGDH Fusion (L618V Mutant) | Inactive at 20 nM | > (relative to WT) | [1] |
Note: This table summarizes available quantitative data from the search results. A comprehensive table would require data from the primary literature not fully detailed in the provided snippets.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (sensitive and suspected resistant)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range might be 0.1 nM to 10 µM. Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the corresponding drug dilution or control medium.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[16]
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the drug-treated wells to the DMSO control wells.
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Western Blot for FGFR2 Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of FGFR2 and its downstream targets.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein electrophoresis equipment (gels, running buffer, transfer system)
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Culture cells and treat with this compound or DMSO for a specified time (e.g., 4 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the phosphorylation status between treated and untreated samples.
-
Visualizations
Caption: FGFR2 signaling pathway and mechanism of this compound resistance.
Caption: Workflow for identifying this compound resistance mechanisms.
References
- 1. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FGFR Inhibition in Cholangiocarcinoma: Overcoming Acquired Resistance [jhoponline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. oaepublish.com [oaepublish.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. Oncogenic RAS drives resistance to this compound in cholangiocarcinoma harboring a FGFR2 delins disrupting ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. INCB054828 (this compound), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Pemigatinib Technical Support Center: Understanding the Impact of TP53 Co-mutations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of TP53 co-mutations on the clinical response to Pemigatinib in FGFR-altered solid tumors. The following frequently asked questions (FAQs) and troubleshooting guides are based on data from key clinical trials to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the established impact of TP53 co-mutations on the efficacy of this compound in patients with FGFR-altered cancers?
A1: Clinical data strongly indicates that co-occurring TP53 mutations are associated with a lack of response to this compound in patients with FGFR-altered solid tumors. The phase 2 FIGHT-207 basket trial, which evaluated this compound across various solid tumors with FGFR1-3 alterations, reported this negative correlation. While a direct comparison of response rates between TP53-mutated and TP53-wildtype cohorts is not detailed in the primary report, the study highlights that TP53 co-alterations were predominantly found in patients who did not respond to the treatment.
Q2: Is there quantitative data to support the association between TP53 co-mutations and poor response to this compound?
A2: Yes, an analysis from the FIGHT-207 trial provides quantitative evidence supporting this association. In the cohorts of patients with FGFR fusions/rearrangements and activating mutations, TP53 co-alterations were identified in a significant portion of the non-responders.
Table 1: Prevalence of TP53 Co-alterations in Responders vs. Non-Responders to this compound in the FIGHT-207 Trial (Cohorts A+B)
| Patient Group | Number of Patients | Percentage with TP53 Co-alteration |
| Non-Responders | 53 | 43% |
| Responders | 15 | Data not specified |
Data from an abstract of the FIGHT-207 study. Cohort A: FGFR1-3 fusions/rearrangements; Cohort B: FGFR1-3 activating non-kinase domain mutations.
This finding underscores the importance of assessing TP53 status when evaluating potential candidates for this compound therapy.
Q3: What are the overall efficacy outcomes for this compound in the patient populations studied in key clinical trials?
A3: The FIGHT-207 and FIGHT-202 trials provide overall efficacy data for this compound in patients with FGFR-altered tumors. It is important to note that the data presented in these tables is for the overall study cohorts and is not stratified by TP53 mutation status. The negative impact of TP53 co-mutations is a key factor to consider when interpreting these results for individual patients.
Table 2: Efficacy of this compound in the FIGHT-207 Trial (Cohorts A and B)
| Efficacy Endpoint | Cohort A (FGFR Fusions/Rearrangements) | Cohort B (Activating Non-Kinase Domain Mutations) |
| Objective Response Rate (ORR) | 26.5% | 9.4% |
| Median Progression-Free Survival (PFS) | 4.5 months | 3.7 months |
| Median Overall Survival (OS) | 17.5 months | 11.4 months |
| Median Duration of Response (DOR) | 7.8 months | 6.9 months |
Source: Rodón, J., et al. Nature Medicine, 2024.[1][2]
Table 3: Final Efficacy Results of this compound in the FIGHT-202 Trial (Cohort A: FGFR2 Fusions/Rearrangements in Cholangiocarcinoma)
| Efficacy Endpoint | Outcome |
| Objective Response Rate (ORR) | 37.0% |
| Median Progression-Free Survival (PFS) | 7.0 months |
| Median Overall Survival (OS) | 17.5 months |
| Median Duration of Response (DOR) | 9.1 months |
Source: Vogel, A., et al. ESMO Open, 2024.[3]
Troubleshooting Guide
Issue: A patient with a known FGFR fusion is not responding to this compound therapy.
Potential Cause: The presence of a co-occurring TP53 mutation is a likely mechanism of primary resistance to this compound.
Troubleshooting Steps:
-
Review Genomic Profiling Data: If not already performed, conduct comprehensive genomic profiling on the tumor tissue to assess the TP53 mutation status.
-
Consider Alternative Pathways: TP53 mutations can lead to genomic instability and the activation of alternative survival pathways that bypass the effects of FGFR inhibition.
-
Evaluate for Other Resistance Mechanisms: While TP53 co-mutation is a key factor, other mechanisms of primary or acquired resistance should also be investigated, such as alterations in downstream signaling pathways (e.g., PI3K/AKT/mTOR) or the emergence of secondary FGFR mutations.
Experimental Protocols
Methodology for Detection of FGFR and TP53 Alterations
The clinical trials investigating this compound have primarily utilized Next-Generation Sequencing (NGS) for the identification of genomic alterations.
-
Tissue-Based NGS:
-
Assay: The FoundationOne®CDx assay is a comprehensive genomic profiling test approved as a companion diagnostic for this compound.
-
Methodology: This assay uses targeted high-throughput hybridization-based capture technology to analyze DNA extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue. It can detect substitutions, insertions and deletions (indels), copy number alterations (CNAs), and select gene rearrangements in a panel of cancer-related genes, including FGFR1, FGFR2, FGFR3, and TP53.
-
-
Liquid Biopsy (ctDNA Analysis):
-
Assay: Circulating tumor DNA (ctDNA) analysis, such as the Guardant360® assay, can be used for non-invasive detection of genomic alterations from a blood sample.
-
Methodology: These assays detect cell-free ctDNA shed from tumors into the bloodstream. They employ NGS to identify various types of alterations, including single nucleotide variants (SNVs), indels, copy number amplifications, and fusions. This method is particularly useful for monitoring the emergence of resistance mutations over the course of treatment.
-
Methodology for Assessment of Treatment Response
The efficacy of this compound in clinical trials is assessed using standardized criteria:
-
Response Evaluation Criteria in Solid Tumors (RECIST v1.1): This is the standard guideline for evaluating changes in tumor burden in solid tumors in response to therapy.
-
Objective Response Rate (ORR): The proportion of patients with a complete or partial response.
-
Progression-Free Survival (PFS): The length of time during and after treatment that a patient lives with the disease but it does not get worse.
-
Overall Survival (OS): The length of time from the start of treatment that a patient is still alive.
-
Duration of Response (DOR): The time from the initial response to the treatment until disease progression or death.
-
Visualizations
Caption: FGFR Signaling Pathway and Mechanism of Action of this compound.
Caption: Logical Relationship of TP53 Status to this compound Resistance.
Caption: Experimental Workflow for Analyzing this compound Response.
References
Managing hyperphosphatemia in mouse models treated with Pemigatinib
This guide provides researchers, scientists, and drug development professionals with essential information for managing hyperphosphatemia in mouse models treated with pemigatinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small-molecule kinase inhibitor that targets Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1][2][3][4] In cancer cells with activating FGFR gene alterations (such as fusions, rearrangements, or amplifications), constitutive signaling through pathways like RAS/MAPK and PI3K/AKT promotes cell proliferation and survival.[1][2] this compound binds to the ATP-binding site of these receptors, blocking their phosphorylation and subsequent downstream signaling, which can decrease tumor cell growth.[2][3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pemazyre (this compound) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker - Oncology Practice Management [oncpracticemanagement.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Optimizing Pemigatinib in Xenograft Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing pemigatinib dosage and scheduling in xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1][2][3] In cancer cells with activating FGFR gene alterations (such as fusions, rearrangements, or mutations), these receptors are constitutively active, driving tumor cell proliferation, survival, and migration.[1][4][5] this compound binds to the ATP-binding pocket of these receptors, inhibiting their phosphorylation and blocking downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[2] This ultimately leads to decreased cell viability and tumor growth inhibition.[1][3]
Q2: Which xenograft models have been successfully used to test this compound efficacy?
A2: this compound has shown significant anti-tumor activity in several xenograft models harboring FGFR alterations. These include:
-
KATO III (gastric cancer, FGFR2 amplification): Demonstrates a dose-dependent suppression of tumor growth.[1]
-
KG1 (acute myeloid leukemia, FGFR1 fusion): Shows tumor growth suppression.[1]
-
RT-112 (bladder carcinoma, FGFR3-TACC3 fusion): Exhibits significant tumor growth inhibition.[1]
-
Cholangiocarcinoma Patient-Derived Xenograft (PDX) (FGFR2-TRA2B fusion): Shows significant tumor growth inhibition.[1]
-
LU99 (non-small cell lung cancer, KRAS G12C mutation and high FGFR1 expression): Used to study combination therapies.
Q3: What is a typical starting dose and schedule for this compound in mouse xenograft studies?
A3: Based on published preclinical studies, a once-daily oral gavage is the standard administration route. Efficacious dose ranges have been identified:
-
In the KATO III gastric cancer model, significant tumor growth suppression was observed at a once-daily dose of 0.03 mg/kg, with maximum activity at doses of 0.3 mg/kg and above.[1]
-
In an RT-112 bladder cancer model, oral administration of 0.3 and 1 mg/kg resulted in significant tumor growth inhibition.[1]
-
In a cholangiocarcinoma PDX model, both 0.3 and 1 mg/kg doses led to significant tumor growth inhibition.[1] Therefore, a starting dose of 0.3 mg/kg to 1 mg/kg administered once daily is a reasonable starting point for efficacy studies.
Q4: How can I monitor the pharmacodynamic effects of this compound in my xenograft model?
A4: There are two primary methods to monitor the pharmacodynamic effects of this compound:
-
Direct Target Inhibition: Measure the phosphorylation levels of FGFR in tumor tissue samples collected from treated animals. A significant reduction in phospho-FGFR indicates target engagement. The in vivo IC50 for phospho-FGFR2 inhibition in KATO III tumors was determined to be 22 nM.[1]
-
Biomarker Monitoring: Hyperphosphatemia (an increase in serum phosphate levels) is a known on-target effect of FGFR inhibition and can be used as a surrogate marker of target engagement.[1] Monitoring serum phosphate levels in treated animals can provide a convenient way to assess pharmacodynamic activity.
Q5: Are there any known mechanisms of resistance to this compound?
A5: Yes, acquired resistance to FGFR inhibitors, including this compound, can occur. One identified mechanism is the emergence of secondary mutations in the FGFR kinase domain, such as the V464L mutation in FGFR2, which can interfere with drug binding.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in tumor growth between animals in the same treatment group. | Inconsistent tumor cell implantation, variability in animal health, or differences in drug administration. | Ensure consistent cell numbers and injection volumes during implantation. Monitor animal health closely and exclude any outliers. Standardize oral gavage techniques to ensure accurate dosing. |
| No significant anti-tumor effect observed at previously reported efficacious doses. | The xenograft model may not have the specific FGFR alteration that sensitizes it to this compound. The drug formulation may be suboptimal, or the dosing schedule may be inadequate. | Confirm the FGFR status of your cell line or PDX model. Prepare fresh drug formulations regularly and ensure proper solubility and stability. Consider a dose-escalation study or a more frequent dosing schedule. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | The administered dose may be too high for the specific animal strain or model. The vehicle used for drug formulation may be causing adverse effects. | Reduce the this compound dose or switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off). Evaluate the tolerability of the vehicle alone in a separate cohort of animals. |
| Hyperphosphatemia leading to adverse effects. | This is an expected on-target effect of FGFR inhibition. | Monitor serum phosphate levels. If they become excessively high, consider reducing the this compound dose or implementing an intermittent dosing schedule. In clinical settings, phosphate-lowering therapy is used.[4] |
| Difficulty in assessing target engagement in tumor tissue. | Challenges with tissue collection and processing, or low sensitivity of the assay. | Optimize tumor harvesting and flash-freezing protocols to preserve protein phosphorylation. Use highly specific and validated antibodies for phospho-FGFR in your immunoassays (e.g., ELISA, Western blot). |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Model | FGFR Alteration | Animal | Dose (mg/kg, oral, once daily) | Treatment Duration | Outcome | Reference |
| KATO III | FGFR2 amplification | SCID Mice | 0.03 | 10 days | Significant tumor growth suppression | [1] |
| KATO III | FGFR2 amplification | SCID Mice | 0.3, 1 | 10 days | Maximum tumor growth inhibition | [1] |
| KG1 | FGFR1 fusion | Humanized NSG Mice | 0.3 | 14 days | Tumor growth suppression | [1] |
| RT-112 | FGFR3-TACC3 fusion | Nude Rats | 0.3, 1 | 14 days | Significant tumor growth inhibition | [1] |
| Cholangiocarcinoma PDX | FGFR2-TRA2B fusion | Nude Mice | 0.3, 1 | 42 days | Significant tumor growth inhibition | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Route | Half-life (t½, hours) | Cmax (nM) | AUC (h*nM) | Oral Bioavailability (%) | Reference |
| Mouse | 1 | Oral | - | - | - | - | [1] |
| Rat | 2 | Oral | 4.0 | - | - | Complete | [1] |
| Dog | 2 | Oral | 15.7 | - | - | 98 | [1] |
| Monkey | 2 | Oral | - | - | - | 29 | [1] |
Note: Specific Cmax and AUC values for the 1 mg/kg oral dose in mice were not detailed in the provided search results but were stated to be dose-linear.
Experimental Protocols
KATO III Gastric Cancer Xenograft Model
-
Cell Line: KATO III (FGFR2-amplified)
-
Animal Model: Severe Combined Immunodeficiency (SCID) mice.
-
Tumor Implantation: Subcutaneous injection of KATO III cells into the flank of the mice.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³).
-
Dosing Regimen: this compound administered by oral gavage once daily for 10 consecutive days at doses of 0.03, 0.1, 0.3, or 1 mg/kg. A vehicle control group should be included.
-
Endpoint Analysis: Tumor volume should be measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., phospho-FGFR levels).
RT-112 Bladder Carcinoma Xenograft Model
-
Cell Line: RT-112 (FGFR3-TACC3 fusion)
-
Animal Model: Nude rats.
-
Tumor Implantation: Subcutaneous injection of RT-112 cells.
-
Treatment Initiation: When tumors are established.
-
Dosing Regimen: this compound administered by oral gavage once daily for 14 days at doses of 0.3 or 1 mg/kg, alongside a vehicle control group.
-
Endpoint Analysis: Regular measurement of tumor volume.
Visualizations
Caption: this compound inhibits FGFR signaling pathways.
Caption: General experimental workflow for xenograft studies.
References
- 1. INCB054828 (this compound), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetic and exposure‐response analyses of this compound in patients with advanced solid tumors including cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Pemigatinib and Erdafitinib in Bladder Cancer: A Guide for Researchers
A detailed analysis of two prominent FGFR inhibitors in the treatment of urothelial carcinoma, supported by clinical trial data and experimental methodologies.
This guide provides a comprehensive comparison of pemigatinib and erdafitinib, two targeted therapies approved for the treatment of bladder cancer, specifically for patients with fibroblast growth factor receptor (FGFR) alterations. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, mechanisms of action, and clinical trial designs for both drugs.
Mechanism of Action: Targeting the FGFR Signaling Pathway
Both this compound and erdafitinib are potent kinase inhibitors that target the FGFR family of receptor tyrosine kinases.[1][2][3] Aberrant FGFR signaling, driven by gene mutations, fusions, or amplifications, is a key oncogenic driver in a subset of urothelial carcinomas.[4][5] These alterations lead to constitutive activation of the FGFR pathway, promoting tumor cell proliferation, survival, and angiogenesis.[6][7]
This compound is a selective inhibitor of FGFR1, 2, and 3.[1][7] Erdafitinib is a pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4.[2][8] By binding to the ATP-binding site of the FGFRs, both drugs block the downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, thereby inhibiting tumor growth.[1][4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Targetable Pathways in Advanced Bladder Cancer: FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of FGFR3 and c-MYC in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of FGFR3 and c-MYC in urothelial bladder cancer | springermedizin.de [springermedizin.de]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
Preclinical Evidence Supports Pemigatinib and Chemotherapy Combination Therapies
A growing body of preclinical research indicates that combining the selective FGFR1-3 inhibitor pemigatinib with traditional chemotherapy agents may offer a synergistic anti-tumor effect, providing a strong rationale for the clinical investigation of these combination therapies in patients with FGF/FGFR-altered cancers.
Recent preclinical findings have demonstrated that this compound, when used in conjunction with the chemotherapeutic agent gemcitabine, results in a synergistic reduction in the viability of cholangiocarcinoma (CCA) cells harboring FGFR2 fusions.[1] This synergy has been observed both in cell culture experiments and in animal models of the disease. While direct preclinical studies on the combination of this compound with other chemotherapies like paclitaxel and cisplatin are still emerging, research on other selective FGFR inhibitors provides a strong basis for their potential efficacy. These studies have shown that combining FGFR inhibitors with platinum-based agents and taxanes can lead to enhanced tumor suppression.[2][3]
This comparison guide will delve into the preclinical evidence for combining this compound with various chemotherapy agents, presenting the available quantitative data, detailing the experimental methodologies used in these studies, and illustrating the underlying biological pathways.
Synergistic Effects of this compound and Gemcitabine in Cholangiocarcinoma
A key preclinical study investigated the combination of this compound and gemcitabine in cholangiocarcinoma (CCA) cell lines with FGFR2 fusions. The study revealed a synergistic effect in reducing cancer cell viability, suggesting that the combination is more effective than either drug alone.
Quantitative Data from In Vitro Studies
The half-maximal inhibitory concentration (IC50) values for this compound and gemcitabine as single agents were determined in different CCA cell lines. The combination of the two drugs showed a synergistic effect specifically in the CCLP-1 cell line, which harbors an FGFR2 fusion.
| Cell Line | Drug | IC50 |
| CCLP-1 (FGFR2 fusion) | This compound | 7.18 nM[1] |
| CCLP-GR (Gemcitabine-Resistant) | This compound | 7.60 nM[1] |
| CCLP-1 (FGFR2 fusion) | Gemcitabine | 19.3 mg/dl[1] |
| HuCCT1 (No FGFR mutation) | Gemcitabine | 22.6 mg/dl[1] |
Experimental Protocols:
-
Cell Viability Assay: CCA cell lines (CCLP-1, CCLP-GR, and HuCCT1) were treated with varying concentrations of this compound and gemcitabine, both as single agents and in combination. Cell viability was assessed after a specified incubation period using a standard method such as the MTT or CellTiter-Glo assay to determine the IC50 values and to evaluate for synergistic, additive, or antagonistic effects. The Chou-Talalay method is commonly used to calculate a combination index (CI), where a CI value less than 1 indicates synergy.
-
In Vivo Xenograft Model: The synergistic effect of this compound and gemcitabine was also confirmed in a mouse xenograft model using the CCLP-1 cell line. Nude mice bearing CCLP-1 tumors were treated with this compound, gemcitabine, the combination of both, or a vehicle control. Tumor growth was monitored over time, and tumor volumes were measured to assess the efficacy of the different treatment regimens.
Rationale for Combining this compound with Other Chemotherapies
While specific preclinical data for this compound in combination with paclitaxel and cisplatin is limited, studies with other selective FGFR inhibitors provide a strong rationale for these combinations. The standard of care for advanced CCA often includes gemcitabine and cisplatin.[2][4] Clinical trials are currently underway to compare this compound monotherapy against the gemcitabine and cisplatin combination in the first-line setting for patients with advanced CCA with FGFR2 rearrangements.[3][5]
The combination of FGFR inhibitors with taxanes like paclitaxel and platinum-based drugs like cisplatin has shown promise in preclinical models of other solid tumors, suggesting a potential class-wide effect that could extend to this compound.
Signaling Pathways and Mechanism of Action
This compound is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically FGFR1, 2, and 3. In many cancers, alterations in FGFR genes, such as fusions, rearrangements, or mutations, lead to the constitutive activation of the FGFR signaling pathway. This aberrant signaling drives tumor cell proliferation, survival, and angiogenesis through the activation of downstream pathways like the RAS-MAPK and PI3K-AKT pathways. By blocking the ATP-binding site of the FGFR kinase domain, this compound inhibits its phosphorylation and activation, thereby shutting down these downstream oncogenic signals.
The synergistic effect of combining this compound with chemotherapy is thought to arise from the complementary mechanisms of action of the two drug classes. Chemotherapy agents like gemcitabine, cisplatin, and paclitaxel induce DNA damage and cell cycle arrest, leading to cancer cell death. By simultaneously inhibiting the pro-survival signals driven by the aberrant FGFR pathway, this compound may lower the threshold for chemotherapy-induced apoptosis and prevent the cancer cells from repairing the damage caused by chemotherapy.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of this compound combination therapy typically follows a structured workflow, starting with in vitro experiments to establish synergy and moving to in vivo models to confirm efficacy and assess tolerability.
Conclusion
The preclinical data, particularly the demonstrated synergy between this compound and gemcitabine in FGFR2-fusion positive cholangiocarcinoma models, provides a compelling scientific rationale for the continued investigation of this compound in combination with various chemotherapy regimens. These findings suggest that such combinations could lead to improved therapeutic outcomes for patients with tumors harboring activating FGFR alterations. Further preclinical studies are warranted to explore the full potential of this compound combination therapies with other cytotoxic agents and to elucidate the precise molecular mechanisms underlying the observed synergy. The results of ongoing clinical trials will be critical in translating these promising preclinical findings into effective treatment strategies for patients.
References
- 1. The combination of gemcitabine plus an anti-FGFR inhibitor can have a synergistic antitumor effect on FGF-activating cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FIGHT-302: first-line this compound vs gemcitabine plus cisplatin for advanced cholangiocarcinoma with FGFR2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. This compound trial seeks to build on targeted advances in cholangiocarcinoma - Mayo Clinic [mayoclinic.org]
Head-to-Head Comparison of FGFR Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of drugs for various malignancies harboring FGFR alterations. This guide provides a detailed head-to-head comparison of prominent FGFR inhibitors—Pemigatinib, Futibatinib, Infigratinib, and Erdafitinib—focusing on their clinical performance, mechanisms of action, and the experimental data that support their use. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.
Mechanism of Action and Signaling Pathway
FGFR inhibitors primarily act by blocking the ATP-binding site of the FGFR kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling. This disruption of the FGFR pathway, which is crucial for cell proliferation, survival, and migration, forms the basis of their anti-tumor activity.[1][2][3][4] While all four inhibitors target the FGFR family, there are nuances in their binding mechanisms and selectivity.
This compound is a selective, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1][5] Infigratinib is also a selective, ATP-competitive inhibitor of FGFR1-3.[2][6] Erdafitinib is a pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[4][7] Futibatinib distinguishes itself as an irreversible, covalently binding inhibitor of FGFR1-4, which may offer a more sustained inhibition.[3][8]
The FGFR signaling cascade is a complex network involving multiple downstream pathways. Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of key signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are central to cell cycle progression and survival.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 4. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pemigatinib in Combination with Immune Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly moving towards combination strategies to overcome resistance and enhance efficacy. This guide provides a comprehensive comparison of the synergistic effects of pemigatinib, a selective fibroblast growth factor receptor (FGFR) inhibitor, with immune checkpoint inhibitors (ICIs). We delve into the preclinical rationale, clinical data, and the underlying mechanisms that support this promising therapeutic approach.
Preclinical Evidence: Remodeling the Tumor Microenvironment
Preclinical studies have laid a strong foundation for combining FGFR inhibitors with ICIs. The core concept is that by inhibiting the FGFR signaling pathway, which is often dysregulated in various cancers, the tumor microenvironment (TME) can be modulated from an immunosuppressive to an immune-active state, thereby sensitizing the tumor to the effects of ICIs.
A pivotal study by Palakurthi et al. investigated the combination of erdafitinib, another potent FGFR inhibitor, with an anti-PD-1 antibody in a genetically engineered mouse model of lung cancer driven by an FGFR2 mutation. While erdafitinib monotherapy led to some tumor control, the combination with anti-PD-1 resulted in significant tumor regression and improved survival.[1] The study revealed that FGFR inhibition led to:
-
Increased T-cell infiltration: A higher number of T-cells were observed within the tumor tissue.[1]
-
Decreased regulatory T cells (Tregs): A reduction in immunosuppressive Tregs was noted.[1]
-
Downregulation of PD-L1 expression on tumor cells: This suggests a potential mechanism to overcome one of the key immune escape pathways.[1]
These immunological changes were dependent on the inhibition of the FGFR pathway, as they were not observed in a KRAS-mutant mouse model insensitive to FGFR inhibition.[1]
Experimental Protocols
In Vivo Mouse Model Study (Adapted from Palakurthi et al.)
-
Animal Model: Genetically engineered mice with lung tumors driven by an activating FGFR2 mutation (FGFR2K660N/p53mut).
-
Treatment Groups:
-
Vehicle control + IgG isotype control
-
Erdafitinib (oral administration)
-
Anti-PD-1 antibody (intraperitoneal injection)
-
Erdafitinib + Anti-PD-1 antibody
-
-
Analysis of Tumor Microenvironment:
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections were stained for immune cell markers such as CD3 (T-cells), CD8 (cytotoxic T-cells), and FoxP3 (Tregs) to assess the extent of immune cell infiltration.
-
Flow Cytometry: Fresh tumor tissue was dissociated into a single-cell suspension. Cells were then stained with fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1) to quantify different immune cell populations.
-
T-cell Receptor (TCR) Sequencing: TCR sequencing was performed on tumor-infiltrating lymphocytes (TILs) to assess the clonality of the T-cell response. An increased clonality suggests a more focused anti-tumor T-cell response.
-
Clinical Data: this compound and Pembrolizumab Combination
Building on the promising preclinical data, the combination of this compound with the anti-PD-1 antibody pembrolizumab has been evaluated in a clinical setting.
FIGHT-101 Trial (Phase I/II)
The FIGHT-101 trial was a phase I/II study that evaluated this compound in combination with various agents, including pembrolizumab, in patients with advanced malignancies.[2]
Key Findings:
-
The combination of this compound and pembrolizumab was found to be tolerable, with no new safety signals emerging.[2]
-
The combination demonstrated preliminary anti-tumor activity in patients with various advanced solid tumors.[2]
| Parameter | This compound + Pembrolizumab (FIGHT-101) |
| Number of Patients | 26 |
| Overall Response Rate (ORR) | 26.9% |
| ORR in patients with FGFR rearrangements | 50% |
| ORR in patients with FGFR mutations | 33% |
Table 1: Efficacy data from the this compound and pembrolizumab combination arm of the FIGHT-101 trial.[3]
FIGHT-202 Trial (Phase II) - this compound Monotherapy Baseline
To put the combination therapy results into context, it is useful to consider the efficacy of this compound as a monotherapy. The FIGHT-202 trial evaluated this compound in previously treated patients with cholangiocarcinoma (bile duct cancer) harboring FGFR2 fusions or rearrangements.
| Parameter | This compound Monotherapy (FIGHT-202) |
| Number of Patients (with FGFR2 fusions/rearrangements) | 107 |
| Overall Response Rate (ORR) | 37%[4] |
| Median Duration of Response (DOR) | 7.5 months[5] |
| Median Progression-Free Survival (PFS) | 6.9 months[5] |
| Median Overall Survival (OS) | 21.1 months[5] |
Table 2: Efficacy data for this compound monotherapy in patients with cholangiocarcinoma from the FIGHT-202 trial.[4][5]
While a direct comparison is not possible due to different patient populations and study designs, the promising ORR in the combination trial, particularly in patients with FGFR alterations, supports the rationale for further investigation.
Ongoing Clinical Trials
Several clinical trials are currently underway to further evaluate the combination of this compound with immune checkpoint inhibitors:
-
NCT05913661: A Phase II study of this compound combined with a PD-1 inhibitor as a first-line treatment for unresectable or metastatic intrahepatic cholangiocarcinoma with FGFR2 fusion/rearrangement.[6]
-
NCT05004974: A Phase II study of sintilimab (an anti-PD-1 antibody) with this compound in patients with PD-L1-positive and FGFR mutated advanced non-small cell lung cancer.[7]
These trials will provide more definitive data on the efficacy and safety of this combination approach in specific cancer types.
Mechanism of Synergy and Signaling Pathways
The synergistic effect of this compound and immune checkpoint inhibitors is believed to stem from a multi-faceted impact on the "cancer-immune cycle".
Caption: Proposed mechanism of synergy between this compound and immune checkpoint inhibitors.
Caption: General workflow for preclinical and clinical evaluation of the combination therapy.
Conclusion
The combination of this compound with immune checkpoint inhibitors represents a scientifically robust and clinically promising strategy. Preclinical data strongly suggest a synergistic relationship, where FGFR inhibition remodels the tumor microenvironment to be more permissive to an anti-tumor immune response, which is then unleashed by immune checkpoint blockade. Early clinical data from the FIGHT-101 trial supports the tolerability and preliminary efficacy of this combination. The results of ongoing, more focused clinical trials are eagerly awaited to confirm the benefit of this approach in specific patient populations with FGFR-driven malignancies. This combination holds the potential to improve upon the durable responses offered by immunotherapy and the targeted efficacy of FGFR inhibition.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of FGFR Reactivates IFNγ Signaling in Tumor Cells to Enhance the Combined Antitumor Activity of Lenvatinib with Anti-PD-1 Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
A Comparative Analysis of the Safety Profiles of Pemigatinib and Futibatinib in the Treatment of Cholangiocarcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two fibroblast growth factor receptor (FGFR) inhibitors, pemigatinib and futibatinib, approved for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (CCA) with FGFR2 fusions or other rearrangements. The information presented is based on data from their respective pivotal clinical trials, FIGHT-202 for this compound and FOENIX-CCA2 for futibatinib.
Executive Summary
Both this compound and futibatinib have demonstrated manageable safety profiles in clinical trials, with the most common adverse events being related to on-target FGFR inhibition.[1] Hyperphosphatemia is a class effect and the most frequently reported adverse event for both drugs.[2][3] Ocular toxicities are also a key concern with both agents. While the overall safety profiles are similar, there are some differences in the incidence of specific adverse events. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparison.
Comparative Safety Profiles: Adverse Event Data
The following tables summarize the most common treatment-emergent adverse events (TEAEs) observed in the pivotal clinical trials for this compound (FIGHT-202) and futibatinib (FOENIX-CCA2).
Table 1: Comparison of Common All-Grade Adverse Events (≥20% in either trial)
| Adverse Event | This compound (FIGHT-202)[2][4] (n=147) | Futibatinib (FOENIX-CCA2)[3][5] (n=103) |
| Hyperphosphatemia | 58.5% | 85% |
| Alopecia | 49.7% | 33% |
| Diarrhea | 46.9% | 28% |
| Fatigue | 43.5% | 25% |
| Nausea | 41.5% | - |
| Dysgeusia | 40.8% | - |
| Dry Mouth | - | 30% |
| Dry Skin | - | 27% |
| Constipation | 35% | - |
| Stomatitis | 35% | - |
| Dry Eye | 35% | - |
| Decreased Appetite | 33% | - |
| Vomiting | 27% | - |
| Arthralgia | 25% | - |
| Abdominal Pain | 23% | - |
| Hypophosphatemia | 23% | - |
| Back Pain | 20% | - |
Note: Direct comparison is challenging due to differences in trial populations and reporting. Some adverse events may have been grouped differently between trials. Data for nausea, dysgeusia, constipation, stomatitis, dry eye, decreased appetite, vomiting, arthralgia, abdominal pain, hypophosphatemia, and back pain for futibatinib were not reported as part of the most common TEAEs in the provided search results.
Table 2: Comparison of Grade ≥3 Adverse Events
| Adverse Event | This compound (FIGHT-202)[2] (n=147) | Futibatinib (FOENIX-CCA2)[6] (n=103) |
| Hyperphosphatemia | 0% | 30% |
| Diarrhea | 3.4% | - |
| Fatigue | 5.4% | - |
| Nausea | 2% | - |
Note: Data for many Grade ≥3 adverse events for futibatinib were not specified in the provided search results in a comparable format to this compound.
Experimental Protocols
FIGHT-202 Trial (this compound)
The FIGHT-202 study was a phase 2, open-label, single-arm, multicenter trial that evaluated the safety and efficacy of this compound in patients with previously treated, locally advanced or metastatic cholangiocarcinoma.[1]
-
Patient Population: The study enrolled 147 patients into three cohorts based on their FGF/FGFR status: Cohort A (FGFR2 fusions or rearrangements), Cohort B (other FGF/FGFR genetic alterations), and Cohort C (no FGF/FGFR alterations).[4] The safety analysis was conducted on the total population.
-
Treatment Regimen: Patients received 13.5 mg of this compound orally once daily for 14 consecutive days, followed by a 7-day off period, in 21-day cycles.[1] Treatment continued until disease progression or unacceptable toxicity.[4]
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR) in Cohort A.[4]
-
Secondary Endpoints: Secondary endpoints included duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.[4]
FOENIX-CCA2 Trial (Futibatinib)
The FOENIX-CCA2 trial was a phase 2, open-label, single-arm, multicenter study that assessed the efficacy and safety of futibatinib in patients with locally advanced or metastatic unresectable intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[6][7]
-
Patient Population: The trial enrolled 103 patients with iCCA and FGFR2 fusions or rearrangements who had progressed after at least one prior line of systemic therapy.[6]
-
Treatment Regimen: Patients received futibatinib 20 mg orally once daily continuously until disease progression or unacceptable toxicity.[6][7]
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR).[6]
-
Secondary Endpoints: Secondary endpoints included duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.[6]
Signaling Pathways and Mechanism of Action
Both this compound and futibatinib are inhibitors of the fibroblast growth factor receptor (FGFR) signaling pathway.[8][9] Aberrant activation of this pathway, often due to gene fusions or rearrangements, can drive tumor growth and proliferation.[8][9]
This compound is a potent, selective, oral inhibitor of FGFR1, 2, and 3.[8] It acts as a tyrosine kinase inhibitor, binding to the ATP-binding site of the FGFRs and preventing their phosphorylation and subsequent activation of downstream signaling pathways.[8]
Futibatinib is an irreversible inhibitor of FGFR1-4.[9] It forms a covalent bond with a specific cysteine residue within the kinase domain of the FGFRs, leading to prolonged and sustained inhibition of downstream signaling.[9]
The inhibition of FGFR by both drugs blocks key downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[10][11]
Caption: FGFR Signaling Pathway and Inhibition by this compound and Futibatinib.
Experimental Workflow of Pivotal Clinical Trials
The general workflow for the FIGHT-202 and FOENIX-CCA2 trials involved several key stages from patient screening to data analysis.
Caption: Generalized Experimental Workflow for Phase 2 Clinical Trials.
Conclusion
This compound and futibatinib represent significant advancements in the treatment of cholangiocarcinoma with FGFR2 alterations, and both exhibit a manageable and predictable safety profile. The most common adverse events are on-target effects, with hyperphosphatemia being the most frequent. While alopecia and gastrointestinal side effects appear to be more common with this compound based on the available data, futibatinib shows a higher incidence of hyperphosphatemia. The choice between these agents may depend on individual patient characteristics and tolerance to specific side effects. Further head-to-head comparative studies would be beneficial to delineate more subtle differences in their safety and efficacy profiles. Researchers and clinicians should be well-versed in the management of common adverse events to optimize patient outcomes.
References
- 1. This compound for previously treated, locally advanced or metastatic cholangiocarcinoma: a multicentre, open-label, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. FIGHT-202: Analyzing the Effects of this compound in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 5. ascopubs.org [ascopubs.org]
- 6. DSpace [christie.openrepository.com]
- 7. FOENIX-CCA2: Phase 2 Open-Label Study of Futibatinib in Patients with Intrahepatic Cholangiocarcinoma Harboring FGFR2 Gene Fusions | CCA News Online [ccanewsonline.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. go.drugbank.com [go.drugbank.com]
In Vivo Validation of Novel Pemigatinib Combination Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel Pemigatinib combination therapies, supported by preclinical in vivo experimental data. The following sections detail the methodologies of key experiments, present quantitative data in structured tables for easy comparison, and visualize relevant biological pathways and experimental workflows.
Introduction to this compound and Combination Strategies
This compound is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3. Dysregulation of the FGFR signaling pathway is a known driver in various malignancies. While this compound monotherapy has shown clinical efficacy, particularly in tumors with FGFR2 fusions or rearrangements like cholangiocarcinoma, acquired resistance often limits its long-term effectiveness.[1] To overcome this, novel combination therapies are being actively investigated to enhance anti-tumor activity and combat resistance mechanisms. This guide focuses on the in vivo validation of this compound in combination with chemotherapy, immunotherapy, and other targeted agents.
Key Combination Strategies and Preclinical Evidence
This compound and Chemotherapy (Gemcitabine + Cisplatin)
The combination of this compound with the standard-of-care chemotherapy regimen of gemcitabine and cisplatin is a promising strategy, particularly for FGFR-driven malignancies like cholangiocarcinoma. While extensive preclinical in vivo data for this specific combination with this compound is still emerging, the clinical trial FIGHT-101 has provided initial evidence of its efficacy.[2] The rationale for this combination is to target both the primary oncogenic driver (FGFR) and induce broader cytotoxic effects to overcome potential resistance.
| Combination | Cancer Model | Key Findings (Clinical) | Reference |
| This compound + Gemcitabine + Cisplatin | Advanced Solid Tumors | Objective Response Rate (ORR): 37.5% in patients with advanced solid tumors. | [2] |
This compound and Immunotherapy (PD-1/PD-L1 Inhibitors)
Preclinical studies have demonstrated that FGFR inhibition can modulate the tumor microenvironment, potentially increasing the efficacy of immune checkpoint inhibitors.[3][4][5][6] By inhibiting FGFR signaling, a more immune-permissive environment can be created, characterized by increased T-cell infiltration and reduced immunosuppressive signals. While direct in vivo studies with this compound and immunotherapy are limited, studies with other potent FGFR inhibitors like erdafitinib provide a strong rationale and preclinical proof-of-concept.
| Combination | Cancer Model | Animal Model | Key Findings | Reference |
| Erdafitinib (FGFR inhibitor) + Anti-PD-1 Antibody | FGFR2K660N/p53mut Lung Cancer | Genetically Engineered Mouse Model | Significant tumor regression and improved survival compared to monotherapy. Increased T-cell infiltration and decreased regulatory T cells in the tumor microenvironment. | [3][4][6] |
This compound and Other Targeted Therapies
A significant area of investigation is the combination of this compound with KRAS G12C inhibitors to overcome acquired resistance. Preclinical studies have shown that FGFR1 activation can be a bypass mechanism leading to resistance to KRAS G12C inhibitors. Co-targeting both pathways has demonstrated synergistic anti-tumor effects in in vivo models.[7][8][9]
| Combination | Cancer Model | Animal Model | Key Findings | Reference |
| This compound + MRTX849 (Adagrasib) | LU99 (KRAS G12C Mutant NSCLC) | Nude Mice Xenograft | Increased anti-tumor activity compared to either agent alone. Increased inhibition of pERK in the combination group. | [7][9] |
| This compound + AMG 510 (Sotorasib) | LU99 (KRAS G12C Mutant NSCLC) | Nude Mice Xenograft | Increased anti-tumor activity compared to either agent alone. | [7][9] |
| This compound + AMG 510 (Sotorasib) | Mesenchymal Lung Cancer PDX | Patient-Derived Xenograft | Efficacious in 2 out of 4 mesenchymal lung cancer models. No combination benefit observed in epithelial lung cancer PDX models. | [7] |
A clinical trial is currently investigating a triple combination of this compound, Bevacizumab (an anti-VEGF antibody), and Atezolizumab (a PD-L1 inhibitor) for advanced cholangiocarcinoma with FGFR2 fusion.[10][11][12] The rationale is to simultaneously target the primary oncogenic driver, tumor angiogenesis, and the immune checkpoint pathway to achieve a more durable response.
Experimental Protocols
In Vivo Xenograft Study: this compound and KRAS G12C Inhibitors
This protocol is based on the study by Abdollahi et al. investigating the combination of this compound with KRAS G12C inhibitors in a lung cancer xenograft model.[7][9]
-
Cell Line: LU99 (human non-small cell lung cancer cell line with KRAS G12C mutation).
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of LU99 cells into the flank of the mice.
-
Treatment Groups:
-
Vehicle control
-
This compound (oral administration)
-
MRTX849 (oral administration)
-
AMG 510 (oral administration)
-
This compound + MRTX849 (combination)
-
This compound + AMG 510 (combination)
-
-
Dosing and Schedule: Dosing was initiated on day 7 post-tumor implant. Specific doses were as indicated in the study.[9][13]
-
Endpoint Analysis:
-
Tumor volume was measured regularly to assess tumor growth inhibition.
-
At the end of the study, tumors were harvested for pharmacodynamic analysis, including measuring the ratio of phosphorylated ERK (pERK) to total ERK using a whole-cell lysate assay kit to assess downstream signaling inhibition.[9][13]
-
In Vivo Study: FGFR Inhibition and PD-1 Blockade
This protocol is based on the study by Palakurthi et al. investigating the combination of an FGFR inhibitor (erdafitinib) with an anti-PD-1 antibody in a genetically engineered mouse model of lung cancer.[3][4][6]
-
Animal Model: FGFR2K660N/p53mut (FKNP) genetically engineered lung tumor-bearing mice.
-
Treatment Groups:
-
Control (vehicle + rat IgG2a isotype)
-
Anti-PD-1 antibody
-
Erdafitinib
-
Erdafitinib + Anti-PD-1 antibody
-
-
Dosing and Schedule: Mice were treated for 4 weeks.[4]
-
Endpoint Analysis:
-
Survival was monitored.
-
Tumor regression was assessed.
-
Pharmacodynamic studies were conducted on day 8, including immunohistochemistry and flow cytometry of tumors to analyze immune cell infiltration (e.g., T cells, regulatory T cells) and T-cell receptor (TCR) sequencing to assess TCR clonality.[3]
-
Visualizing the Mechanisms and Workflows
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for In Vivo Combination Therapy Study
Caption: General workflow for an in vivo drug combination study.
References
- 1. This compound for adults with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Open-label, dose-escalation FIGHT-101 study of this compound combined with targeted therapy, chemotherapy, or immunotherapy in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. FGFR inhibition augments anti–PD-1 efficacy in murine FGFR3-mutant bladder cancer by abrogating immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Combined Effect of FGFR Inhibition and PD-1 Blockade Promotes Tumor-Intrinsic Induction of Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The FGFR inhibitor this compound overcomes cancer drug resistance to KRAS G12C inhibitors in mesenchymal lung cancer | PLOS One [journals.plos.org]
- 8. The FGFR inhibitor this compound overcomes cancer drug resistance to KRAS G12C inhibitors in mesenchymal lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase I/II Trial of this compound in Combination With Atezolizumab and Bevacizumab for Treatment of Advanced Cholangiocarcinoma With FGFR2 Fusion | Clinical Research Trial Listing [centerwatch.com]
- 11. Facebook [cancer.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Item - In vivo activity of KRAS G12C inhibitors and this compound in the LU99 xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
Navigating Resistance: A Comparative Guide to Pemigatinib and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. This guide provides a comprehensive comparison of cross-resistance between pemigatinib, a selective fibroblast growth factor receptor (FGFR) inhibitor, and other kinase inhibitors, supported by experimental data and detailed methodologies.
This compound, an FDA-approved therapy for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement, has shown significant clinical efficacy.[1][2][3] However, as with many targeted therapies, acquired resistance can limit the duration of response.[1][4] This guide delves into the mechanisms of resistance to this compound and explores cross-resistance patterns with other kinase inhibitors, providing valuable insights for developing next-generation therapeutic strategies.
Mechanisms of Acquired Resistance to this compound
Acquired resistance to this compound and other FGFR inhibitors predominantly arises from two key mechanisms:
-
On-target secondary mutations in the FGFR2 kinase domain that prevent the drug from binding effectively. The most frequently observed mutations are in the gatekeeper residue (V565) and the molecular brake region (N550).[5][6][7] These mutations can confer differential sensitivity to various FGFR inhibitors.
-
Activation of bypass signaling pathways that circumvent the FGFR blockade. These off-target alterations often involve the MAPK and PI3K/mTOR pathways, with mutations in genes such as KRAS, NRAS, and PIK3CA being identified in patients who have progressed on this compound.[6][7][8][9]
Cross-Resistance Among FGFR Inhibitors
The emergence of specific FGFR2 kinase domain mutations can lead to cross-resistance among different FGFR inhibitors. While this compound is a reversible inhibitor, irreversible inhibitors like futibatinib have been developed to overcome some of these resistance mutations. However, resistance to irreversible inhibitors can still emerge, often through mutations at the covalent binding site or through the same molecular brake and gatekeeper mutations.[5][6]
The following table summarizes the efficacy of several FGFR inhibitors in clinical trials, highlighting the challenges of acquired resistance.
| Kinase Inhibitor | Cancer Type | Key Efficacy Metric | Value | Clinical Trial/Study |
| This compound | Cholangiocarcinoma (FGFR2 fusion/rearrangement) | Overall Response Rate (ORR) | 35.5% | FIGHT-202[1] |
| Median Duration of Response (DoR) | 7.5 months | FIGHT-202[1] | ||
| Median Progression-Free Survival (PFS) | 6.9 months | FIGHT-202[2] | ||
| Infigratinib | Cholangiocarcinoma (FGFR2 fusion/rearrangement) | Overall Response Rate (ORR) | 23% | NCT02150967[10] |
| Futibatinib | Cholangiocarcinoma (FGFR2 fusion/rearrangement) | Overall Response Rate (ORR) | 42% | FOENIX-CCA2 |
| Erdafitinib | Urothelial Carcinoma (FGFR3 mutation or FGFR2/3 fusion) | Overall Response Rate (ORR) | 40% | BLC2001[10][11] |
| Median Progression-Free Survival (PFS) | 5.5 months | BLC2001[11] |
Overcoming Resistance: Combination Strategies
The development of resistance through bypass signaling pathways highlights the potential of combination therapies. Preclinical studies have shown that combining this compound with inhibitors of downstream signaling molecules, such as KRAS inhibitors, can be a promising strategy to overcome resistance.
This compound and KRAS G12C Inhibitors
In non-small cell lung cancer (NSCLC) models with a mesenchymal phenotype and high FGFR1 expression, the combination of this compound with KRAS G12C inhibitors (e.g., AMG 510, MRTX849) has demonstrated synergistic anti-tumor activity.[12][13][14] This combination leads to enhanced inhibition of the MAPK pathway, as evidenced by reduced phosphorylation of ERK.[12][13]
The following table presents preclinical data on the synergy between this compound and KRAS G12C inhibitors.
| Cell Line | Cancer Type | Combination | Synergy Score (Bliss) | Key Finding | Study |
| LU99 | Lung Cancer | AMG 510 + this compound | High | Synergistic inhibition of cell proliferation | Abdollahi et al.[12] |
| MIA PaCa-2 (Resistant Clone) | Pancreatic Cancer | AMG 510 + this compound | High | Overcomes acquired resistance to KRAS G12C inhibitor | Abdollahi et al.[12] |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of signaling pathways and the rationale behind combination therapies, the following diagrams are provided.
References
- 1. FGFR Inhibition in Cholangiocarcinoma: Overcoming Acquired Resistance [jhoponline.com]
- 2. Expanding Horizons in Cholangiocarcinoma: Emerging Targets Beyond FGFR2 and IDH1 [mdpi.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. This compound in Intrahepatic Cholangiocarcinoma: A Work in Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Oncogenic RAS drives resistance to this compound in cholangiocarcinoma harboring a FGFR2 delins disrupting ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esmo.org [esmo.org]
- 10. onclive.com [onclive.com]
- 11. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The FGFR inhibitor this compound overcomes cancer drug resistance to KRAS G12C inhibitors in mesenchymal lung cancer | PLOS One [journals.plos.org]
- 13. The FGFR inhibitor this compound overcomes cancer drug resistance to KRAS G12C inhibitors in mesenchymal lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The FGFR inhibitor this compound overcomes cancer drug resistance to KRAS G12C inhibitors in mesenchymal lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Pemigatinib
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals who handle Pemigatinib. Adherence to these procedural guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment. This compound, a potent kinase inhibitor, requires specific handling protocols due to its potential pharmacological effects. While some safety data sheets (SDS) classify this compound as an irritant and harmful if swallowed, others do not.[1][2][3] Given this discrepancy and the nature of the compound, a conservative approach is warranted, treating it as a hazardous substance.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in a laboratory setting. These recommendations are based on guidelines for handling potent pharmaceutical compounds and hazardous drugs.[4][5]
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05) | Provides a robust barrier against skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-lint, impervious material | Protects skin and personal clothing from contamination with this compound dust or solutions. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents eye exposure to this compound particles or splashes. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator (e.g., P100) | Minimizes the risk of inhaling this compound dust, especially during weighing and reconstitution. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to prevent contamination and ensure safety.
Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Before opening the package, at a minimum, wear a lab coat and single-use nitrile gloves.
-
Verify Contents: Open the package in a designated receiving area and verify the contents against the shipping documents.
-
Segregated Storage: Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and access-restricted area. Follow the storage temperature recommendations provided by the manufacturer.[2]
Handling and Preparation
-
Designated Area: All handling of this compound, especially weighing and reconstitution of the powdered form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Full PPE: All personnel involved in the handling and preparation of this compound must wear the full PPE as outlined in the table above.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials, cleaning agents, and waste disposal bags is readily available in the handling area.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
-
Segregate Waste: All contaminated materials, including gloves, gowns, vials, and cleaning materials, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow Regulations: Dispose of the hazardous waste in accordance with all local, state, and federal regulations for chemical waste.[2] Do not dispose of this compound or its waste in the regular trash or down the drain.
Experimental Protocols: Donning and Doffing PPE
Proper donning and doffing of PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.
Donning Procedure
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back.
-
Respirator: If required, perform a fit check for the respirator.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second, outer pair of gloves, pulling the cuffs over the sleeves of the gown.
Doffing Procedure (to be performed in a designated area)
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Gown: Unfasten the gown and remove it by rolling it down from the shoulders, turning it inside out. Dispose of it in the hazardous waste container.
-
Eye Protection: Remove eye protection from the back to the front and place it in a designated area for decontamination or disposal.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Visual Guidance: Workflows and Logical Relationships
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Procedural Steps for Donning and Doffing PPE.
References
- 1. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 2. cdc.gov [cdc.gov]
- 3. rpharmy.com [rpharmy.com]
- 4. How to Choose High-Efficiency Chemo-resistant Nitrile Glovesâ - Knowledge [sunsmed.com]
- 5. Choosing the Right Glove for Protecting Yourself and the Product [shieldscientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
